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  • Product: 3-Fluorooxolane-2-carboxylic acid
  • CAS: 2718746-99-5

Core Science & Biosynthesis

Foundational

3-Fluorooxolane-2-carboxylic Acid: A Technical Whitepaper on Stereoelectronic Design and Synthetic Methodologies

Executive Summary In contemporary medicinal chemistry and supramolecular design, the strategic incorporation of fluorine into aliphatic heterocycles is a highly effective tactic for modulating physicochemical properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and supramolecular design, the strategic incorporation of fluorine into aliphatic heterocycles is a highly effective tactic for modulating physicochemical properties. 3-Fluorooxolane-2-carboxylic acid (also known as 3-fluorotetrahydrofuran-2-carboxylic acid) represents a premier building block in this domain. By introducing a highly electronegative fluorine atom adjacent to a carboxylic acid on an oxolane ring, researchers can precisely dictate the molecule's conformational pucker, enhance metabolic stability, and fine-tune its binding thermodynamics.

This technical guide provides an in-depth analysis of the compound's structural dynamics, a self-validating synthetic protocol for its preparation, and its advanced applications in drug discovery.

Physicochemical Profile

The fundamental properties of 3-fluorooxolane-2-carboxylic acid dictate its behavior in both synthetic workflows and biological systems. The table below summarizes its core identity and physical parameters.

PropertyValue
Chemical Name 3-Fluorooxolane-2-carboxylic acid
Common Synonyms 3-Fluorotetrahydrofuran-2-carboxylic acid
CAS Number 2718746-99-5[1]
Molecular Formula C₅H₇FO₃
Molecular Weight 134.11 g/mol
Monoisotopic Mass 134.0379 Da[2]
Stereocenters C2, C3 (Yielding cis and trans diastereomers)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]

Stereoelectronic Causality: The Gauche Effect and Ring Pucker

Unsubstituted tetrahydrofuran (oxolane) rings are conformationally highly flexible, rapidly interconverting between multiple envelope and half-chair states. This flexibility often translates to an entropic penalty when the molecule binds to a rigid protein target.

The introduction of a C3-fluorine atom fundamentally alters this conformational landscape[3]. Because fluorine is highly electronegative, the C3–F bond exerts a strong stereoelectronic influence via the gauche effect .

  • Hyperconjugative Stabilization: The molecule strongly prefers a conformation where the highly polar C3–F bond is aligned gauche (at an approximately 60° dihedral angle) to the adjacent C–O bonds of the oxolane ring. This alignment maximizes the donation of electron density from the adjacent σ(C–H) bonds into the low-lying σ*(C–F) antibonding orbital[3].

  • Dipole Minimization: The gauche orientation also minimizes the electrostatic repulsion between the strong C–F and C–O dipoles[3].

The Result: The oxolane ring is rigidly locked into specific North (N) or South (S) envelope puckers. For drug developers, this means the spatial vector of the C2-carboxylic acid is highly predictable, allowing for structure-based drug design (SBDD) with sub-angstrom precision[4].

Application N1 3-Fluorooxolane-2-carboxylic acid N2 Stereoelectronic Effects N1->N2 N3 Gauche Effect (F-C-C-O) N2->N3 N4 Dipole Minimization N2->N4 N5 Ring Pucker Modulation N3->N5 N4->N5 N6 Drug Discovery Applications N5->N6 N7 Nucleoside Analogues (Antiviral) N6->N7 N8 Peptidomimetics (Foldamers) N6->N8

Stereoelectronic effects of C3-fluorination and downstream applications in drug discovery.

Self-Validating Synthetic Protocol: DAST-Mediated Deoxofluorination

The most direct route to 3-fluorooxolane-2-carboxylic acid involves the deoxofluorination of a 3-hydroxyoxolane-2-carboxylic acid precursor[5]. To ensure high yield and stereochemical fidelity, the protocol below integrates mechanistic rationale with built-in analytical checkpoints (self-validation).

Step 1: Carboxylic Acid Protection (Esterification)
  • Action: Dissolve 3-hydroxyoxolane-2-carboxylic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux the mixture for 4 hours.

  • Causality: The free carboxylic acid must be masked. If left unprotected, the highly reactive fluorinating agent (DAST) will preferentially attack the carboxylic acid to form an acyl fluoride, destroying the starting material.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a KMnO₄ stain. The reaction is complete when the highly polar baseline spot (free acid) fully converts to a higher R_f spot (methyl ester). Validate via IR spectroscopy: confirm the disappearance of the broad O–H acid stretch (2500–3300 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1735 cm⁻¹).

Step 2: Deoxofluorination
  • Action: Dissolve the purified methyl 3-hydroxyoxolane-2-carboxylate in anhydrous dichloromethane (DCM). Purge with argon and cool to -78 °C. Add 1.5 equivalents of Diethylaminosulfur trifluoride (DAST) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 16 hours[5].

  • Causality: DAST activates the C3-hydroxyl group, converting it into an excellent leaving group. The subsequent nucleophilic attack by the fluoride ion occurs via an S_N2 mechanism, resulting in a strict inversion of stereochemistry at the C3 position. Maintaining a cryogenic temperature (-78 °C) during the initial addition is critical to suppress the E2 elimination pathway, which would yield an undesired dihydrofuran byproduct.

  • Self-Validation Check: Quench a 0.1 mL reaction aliquot in cold saturated NaHCO₃, extract with ethyl acetate, and analyze via ¹⁹F NMR. The presence of a characteristic multiplet between -190 ppm and -210 ppm confirms successful C–F bond formation. If unreacted starting material persists, add an additional 0.2 eq of DAST.

Step 3: Saponification and Isolation
  • Action: Carefully quench the bulk reaction by dropwise addition of cold saturated NaHCO₃ (Caution: DAST reacts violently with water). Extract the organic layer, dry over MgSO₄, and concentrate. Dissolve the crude fluorinated ester in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH. Stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl and extract with ethyl acetate.

  • Causality: LiOH provides mild, irreversible hydrolysis of the methyl ester. Using mild conditions prevents base-catalyzed epimerization at the sensitive C2 position.

  • Self-Validation Check: Track the aqueous layer's pH continuously during acidification. Analyze the final extracted product via LC-MS. The target compound must exhibit an [M-H]⁻ ion at m/z 133.03[2].

Synthesis A 3-Hydroxyoxolane-2- carboxylic acid B Esterification (MeOH, H+) A->B C Methyl 3-hydroxyoxolane- 2-carboxylate B->C D Fluorination (DAST, DCM, -78°C) C->D E Methyl 3-fluorooxolane- 2-carboxylate D->E F Saponification (LiOH, THF/H2O) E->F G 3-Fluorooxolane-2- carboxylic acid F->G

Synthetic workflow for 3-fluorooxolane-2-carboxylic acid via DAST-mediated deoxofluorination.

Applications in Drug Discovery

Antiviral Nucleoside Analogues

3-Fluorooxolane derivatives are highly prized as bioisosteres for the furanose sugar ring in the development of nucleotide reverse transcriptase inhibitors (NRTIs)[4]. The C3-fluorine mimics the 2'-fluorine found in established antiviral therapeutics[6]. This substitution serves a dual purpose: it confers resistance to enzymatic cleavage by cellular glycosylases (enhancing metabolic half-life) while locking the furanose ring into a conformation that is optimally recognized by viral polymerases[5],[4].

Peptidomimetics and Foldamers

In supramolecular chemistry, 3-fluorooxolane-2-carboxylic acid is a critical precursor for synthesizing cyclic γ-amino acids[7]. When these fluorinated building blocks are incorporated into synthetic peptides, the rigidified oxolane ring forces the peptide backbone into highly specific secondary structures, such as parallel β-sheets or subnanometer peptide nanotubes[8],[9]. The fluorine atom acts as a potent reverse-turn inducer. Furthermore, when these cyclic peptides self-assemble into nanotubes, the fluorine atoms project into the lumen of the pore, creating a highly polarized interior that can selectively modulate transmembrane ion transport[9].

References

  • [1] 3-fluorooxolane-2-carboxylic acid — Chemical Substance Information. Source: nextsds.com. URL:

  • [2] PubChemLite - 3-fluorooxolane-2-carboxylic acid (C5H7FO3). Source: uni.lu. URL:

  • [5] Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides - PMC. Source: nih.gov. URL:

  • [4] Synthesis of Rovafovir Etalafenamide (Part IV): Evolution of the Synthetic Process to the Fluorinated Nucleoside Fragment. Source: acs.org. URL:

  • [6] Diastereoselective Synthesis of C2′-Fluorinated Nucleoside Analogues Using an Acyclic Approach. Source: acs.org. URL:

  • [3] Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. Source: nih.gov. URL:

  • [7] Synthesis of Cyclic -Amino Acids for Foldamers and Peptide Nanotubes. Source: researchgate.net. URL:

  • [8] Organic Nanotube with Subnanometer, pH-Responsive Lumen. Source: acs.org. URL:

  • [9] Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Source: acs.org. URL:

Sources

Exploratory

1H and 19F NMR chemical shifts for 3-Fluorooxolane-2-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 3-Fluorooxolane-2-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 3-Fluorooxolane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organofluorine compounds, a class of molecules with increasing importance in pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed theoretical framework for understanding and predicting the ¹H and ¹⁹F NMR spectra of 3-fluorooxolane-2-carboxylic acid. Due to the presence of two chiral centers, this molecule exists as a pair of diastereomers (cis and trans), and this guide will explore how NMR spectroscopy can be leveraged to differentiate between these isomers. We will delve into the principles governing their chemical shifts and coupling constants, present detailed protocols for sample preparation and spectral acquisition, and provide predicted spectral data based on established principles of NMR spectroscopy.

Introduction: The Significance of 3-Fluorooxolane-2-carboxylic Acid and the Power of NMR

3-Fluorooxolane-2-carboxylic acid is a fascinating molecule for both synthetic chemists and drug designers. The oxolane (tetrahydrofuran) ring is a common scaffold in many biologically active compounds, and the introduction of a fluorine atom can profoundly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial interactions with biological targets.

Given the stereochemical complexity of 3-fluorooxolane-2-carboxylic acid, with chiral centers at both C2 and C3, its biological activity is likely to be highly dependent on its diastereomeric form (cis or trans). Therefore, unambiguous stereochemical assignment is critical. NMR spectroscopy, particularly the synergistic use of ¹H and ¹⁹F NMR, stands out as the most powerful technique for this purpose. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion of ¹⁹F NMR make it an exceptional probe of the local electronic environment.[1][2]

This guide will provide a comprehensive overview of the expected ¹H and ¹⁹F NMR characteristics of both the cis and trans diastereomers of 3-fluorooxolane-2-carboxylic acid.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution and artifact-free NMR spectra is paramount for accurate structural elucidation. The following protocols are designed to serve as a robust starting point for the analysis of 3-fluorooxolane-2-carboxylic acid.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are often preferred due to their ability to solubilize the acid and minimize intermolecular hydrogen bonding, which can lead to broad signals for the carboxylic proton.[3][4] For this guide, we will consider spectra in DMSO-d₆.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹⁹F NMR, which has a high natural abundance and gyromagnetic ratio, similar concentrations are adequate.[2]

  • Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm).[5][6][7] For ¹⁹F NMR, a common internal or external standard is trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃).[1][8]

NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments on a 400 MHz spectrometer.

2.2.1. ¹H NMR Spectroscopy
  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate for most organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds will ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point. For quantitative analysis, this may need to be increased to 5 times the longest T₁ relaxation time.[1]

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

2.2.2. ¹⁹F NMR Spectroscopy
  • Pulse Sequence: A standard single-pulse experiment is generally used. Proton decoupling is often employed to simplify the spectra by removing ¹H-¹⁹F couplings.[9]

  • Spectral Width: The chemical shift range for organofluorine compounds is broad. A spectral width of at least 250 ppm is recommended to ensure all signals are captured.[2]

  • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

  • Number of Scans: Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often enough to obtain a good signal-to-noise ratio.

Predicted NMR Spectra and Interpretation

The following sections detail the predicted ¹H and ¹⁹F NMR chemical shifts and coupling constants for the cis and trans diastereomers of 3-fluorooxolane-2-carboxylic acid. These predictions are based on established NMR principles, including the effects of electronegativity, magnetic anisotropy, and stereochemical relationships.

Molecular Structure and Diastereomers

The two diastereomers of 3-fluorooxolane-2-carboxylic acid are:

  • cis-3-fluorooxolane-2-carboxylic acid: The fluorine atom and the carboxylic acid group are on the same side of the oxolane ring.

  • trans-3-fluorooxolane-2-carboxylic acid: The fluorine atom and the carboxylic acid group are on opposite sides of the oxolane ring.

G cluster_cis cis-3-fluorooxolane-2-carboxylic acid cluster_trans trans-3-fluorooxolane-2-carboxylic acid C2_cis C2 C3_cis C3 C2_cis->C3_cis H2_cis H C2_cis->H2_cis COOH_cis COOH C2_cis->COOH_cis C4_cis C4 C3_cis->C4_cis F3_cis F C3_cis->F3_cis H3_cis H C3_cis->H3_cis C5_cis C5 C4_cis->C5_cis H4a_cis H C4_cis->H4a_cis H4b_cis H C4_cis->H4b_cis O1_cis O C5_cis->O1_cis H5a_cis H C5_cis->H5a_cis H5b_cis H C5_cis->H5b_cis O1_cis->C2_cis C2_trans C2 C3_trans C3 C2_trans->C3_trans H2_trans H C2_trans->H2_trans COOH_trans COOH C2_trans->COOH_trans C4_trans C4 C3_trans->C4_trans F3_trans F C3_trans->F3_trans H3_trans H C3_trans->H3_trans C5_trans C5 C4_trans->C5_trans H4a_trans H C4_trans->H4a_trans H4b_trans H C4_trans->H4b_trans O1_trans O C5_trans->O1_trans H5a_trans H C5_trans->H5a_trans H5b_trans H C5_trans->H5b_trans O1_trans->C2_trans

Figure 1: Diastereomers of 3-fluorooxolane-2-carboxylic acid.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS. Coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Fluorooxolane-2-carboxylic acid in DMSO-d₆

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
COOH ~12-13br s-The acidic proton of a carboxylic acid typically appears as a broad singlet in this region due to hydrogen bonding and exchange.[3][4]
H2 ~4.5-4.8dd³J(H2-H3) ≈ 2-8, ³J(H2-F3) ≈ 15-25Deshielded by the adjacent oxygen and carboxylic acid group. The multiplicity arises from coupling to H3 and F3. The magnitude of ³J(H2-H3) will be crucial for stereochemical assignment (Karplus relationship).
H3 ~5.2-5.5ddd²J(H3-F3) ≈ 45-55, ³J(H2-H3) ≈ 2-8, ³J(H3-H4) ≈ 3-9Highly deshielded due to the attached fluorine atom. The large geminal coupling to fluorine (²J(H3-F3)) will be a key feature.
H4 (pro-R/S) ~2.0-2.4m-These protons are diastereotopic and will have different chemical shifts and complex couplings to H3, H5, and F3.
H5 (pro-R/S) ~3.8-4.2m-These protons are adjacent to the ring oxygen, leading to a downfield shift compared to H4. They are also diastereotopic.
Predicted ¹⁹F NMR Data

The predicted chemical shifts (δ) are in ppm relative to an external standard like CFCl₃.

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for 3-Fluorooxolane-2-carboxylic acid in DMSO-d₆

NucleusPredicted δ (ppm)Predicted Multiplicity (Proton-Coupled)Predicted J (Hz)Rationale
F3 -180 to -200ddd²J(F3-H3) ≈ 45-55, ³J(F3-H2) ≈ 15-25, ³J(F3-H4) ≈ 10-30The chemical shift is typical for a fluorine atom attached to a secondary carbon in a saturated ring.[2][10] The multiplicity arises from couplings to the neighboring protons.
Differentiating Diastereomers using NMR

The key to distinguishing between the cis and trans isomers lies in the through-bond scalar couplings (J-couplings), which are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.

G cluster_cis cis Isomer cluster_trans trans Isomer cis_H2 H2 cis_H3 H3 cis_H2->cis_H3 Dihedral Angle ≈ 0-30° ³J(H2-H3) is large (≈ 6-8 Hz) trans_H2 H2 trans_H3 H3 trans_H2->trans_H3 Dihedral Angle ≈ 90-120° ³J(H2-H3) is small (≈ 2-4 Hz)

Figure 2: Karplus relationship for differentiating diastereomers.

  • For the cis isomer: The H2 and H3 protons are expected to have a smaller dihedral angle, leading to a larger ³J(H2-H3) coupling constant.

  • For the trans isomer: The H2 and H3 protons are expected to have a larger dihedral angle (approaching 90°), resulting in a smaller ³J(H2-H3) coupling constant.

Similarly, the ³J(H-F) coupling constants are also dependent on the dihedral angle and can provide complementary information for stereochemical assignment.

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹⁹F NMR are the primary tools, other NMR experiments can provide further confirmation of the structure and assignments.

  • ¹³C NMR: Will confirm the number of unique carbon environments. The carbon attached to fluorine (C3) will appear as a doublet with a large ¹J(C-F) coupling constant (typically 170-250 Hz). The C2 and C4 carbons will also show smaller ²J(C-F) and ³J(C-F) couplings, respectively.

  • COSY (Correlation Spectroscopy): This 2D experiment will show correlations between coupled protons, helping to trace the connectivity of the proton spin systems within the oxolane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing further evidence for the overall carbon skeleton.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 2D ¹H-¹⁹F NOE experiment can show through-space correlations between fluorine and nearby protons, providing definitive proof of the stereochemical relationship between the substituents.

G cluster_workflow NMR Analysis Workflow A 1. Acquire ¹H and ¹⁹F NMR Spectra B 2. Analyze Chemical Shifts and Multiplicities A->B C 3. Determine J-Coupling Constants B->C D 4. Apply Karplus Relationship to Assign Diastereomers C->D E 5. (Optional) Advanced 2D NMR for Confirmation D->E F COSY E->F G HSQC E->G H HMBC E->H I HOESY E->I

Figure 3: Recommended workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive theoretical foundation for the ¹H and ¹⁹F NMR analysis of 3-fluorooxolane-2-carboxylic acid. By carefully analyzing the chemical shifts and, most importantly, the scalar coupling constants, researchers can confidently assign the structure and stereochemistry of this important fluorinated building block. The protocols and predicted data herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel organofluorine compounds.

References

  • Hepatic Metabolism of Perfluorinated Carboxylic Acids: A Nuclear Magnetic Resonance Investigation. (n.d.). DTIC.
  • The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. (2004, October 27). ACS Publications. Retrieved from [Link]

  • Determining the molecular interactions of perfluorinated carboxylic acids with human sera and isolated human serum albumin using nuclear magnetic resonance spectroscopy. (2010, August 1). Oxford Academic. Retrieved from [Link]

  • Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8). (2009, October 28). ACS Publications. Retrieved from [Link]

  • Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers. (n.d.). PubMed. Retrieved from [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chem and Biochem. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023, May 18). MDPI. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of fluorescent carboxylic acid ligands for construction of monolayers on nanostructures. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water. (2023, December 31). European Journal of Chemistry. Retrieved from [Link]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. (n.d.). Retrieved from [Link]

  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. (n.d.). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and giao nmr calculations for two diastereoisomers of 2′-acetyloxy-2′-phenylspiro[indeno[1,2-b]quinoxalin-11, 1′-cyclopropane]. (2014, September 1). ResearchGate. Retrieved from [Link]

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Foundational

Advanced Characterization and Resolution of 3-Fluorooxolane-2-carboxylic Acid Stereoisomers

Executive Summary and Mechanistic Context The incorporation of fluorine atoms into sp3 -hybridized cyclic systems is a cornerstone strategy in modern medicinal chemistry. Specifically, 3-fluorooxolane-2-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Context

The incorporation of fluorine atoms into sp3 -hybridized cyclic systems is a cornerstone strategy in modern medicinal chemistry. Specifically, 3-fluorooxolane-2-carboxylic acid (Molecular Formula: C₅H₇FO₃, MW: 134.11 g/mol [1]) serves as a highly versatile bioisosteric building block. The highly electronegative fluorine atom exerts a strong inductive pull, which lowers the pKa​ of the adjacent C2-carboxylic acid, modulates the overall lipophilicity (logP), and hardens the oxolane ring against cytochrome P450-mediated oxidative metabolism[2].

However, the presence of two adjacent chiral centers (C2 and C3) yields four distinct stereoisomers. Because biological targets are inherently chiral, the pharmacological efficacy and safety of drugs derived from this scaffold depend entirely on strict stereochemical fidelity. This technical guide establishes a self-validating, causal framework for the separation, spectroscopic elucidation, and absolute configuration assignment of these four stereoisomers.

Stereochemical Architecture

The 3-fluorooxolane-2-carboxylic acid scaffold contains two contiguous stereocenters, resulting in two diastereomeric pairs (four enantiomers total):

  • Cis-Diastereomer (Syn): (2R, 3S) and (2S, 3R)

  • Trans-Diastereomer (Anti): (2R, 3R) and (2S, 3S)

The spatial orientation of the highly polar C-F and C-COOH bonds dictates the ring's preferred conformation (typically an envelope or half-chair). In the cis-configuration, steric and dipole-dipole repulsions force the ring into a highly specific pucker to minimize the eclipsing of the bulky substituents. Conversely, the trans-configuration allows for a more relaxed pseudo-diequatorial or pseudo-diaxial arrangement. These conformational differences are the causal root of their distinct chromatographic behaviors and spectroscopic signatures.

G A 3-Fluorooxolane-2-carboxylic acid B cis-Diastereomer (Syn) A->B C trans-Diastereomer (Anti) A->C D (2R, 3S)-Isomer B->D Enantiomer pair E (2S, 3R)-Isomer B->E Enantiomer pair F (2R, 3R)-Isomer C->F Enantiomer pair G (2S, 3S)-Isomer C->G Enantiomer pair D->F Diastereomers E->G Diastereomers

Caption: Stereochemical hierarchy and relationships of 3-fluorooxolane-2-carboxylic acid isomers.

Analytical Resolution Strategy

To achieve >99% enantiomeric excess (ee), a two-tier chromatographic approach is required. Attempting to separate all four isomers simultaneously on a single chiral column often leads to peak overlap and poor resolution.

Tier 1: Diastereomeric Separation (Achiral)

Cis and trans isomers possess different net dipole moments. The cis-isomer, with its C-F and C-COOH bonds pointing to the same face, has a stronger localized dipole, interacting more strongly with normal-phase silica. This allows for straightforward bulk separation using standard achiral flash chromatography or preparative HPLC.

Tier 2: Enantiomeric Resolution (Chiral)

Once the diastereomers are separated, the enantiomeric pairs must be resolved using Chiral Stationary Phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak AD-H, utilizing an amylose backbone) are highly effective[3]. Causality of Mobile Phase Selection: The carboxylic acid moiety is prone to partial ionization, which causes severe peak tailing. The addition of an acidic modifier (0.1% Trifluoroacetic acid, TFA) suppresses the ionization of the -COOH group, ensuring it remains protonated. This forces the molecule to interact with the chiral stationary phase via highly specific, transient hydrogen bonds, maximizing the chiral recognition energy difference ( ΔΔG ) between the two enantiomers.

Table 1: Chromatographic Parameters for Stereoisomer Resolution
ParameterTier 1: Diastereomer SeparationTier 2: Enantiomeric Resolution
Column Silica gel (5 µm, 250 x 4.6 mm)Chiralpak AD-H (5 µm, 250 x 4.6 mm)
Mobile Phase Hexane / EtOAc (70:30 v/v)Hexane / Isopropanol / TFA (85:15:0.1 v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nm / ELSDUV at 210 nm / Polarimetry
Causality Exploits dipole moment differences.Exploits transient hydrogen bonding with amylose.

Spectroscopic Elucidation (NMR & MS)

Nuclear Magnetic Resonance (NMR) is the definitive tool for assigning the relative stereochemistry (cis vs. trans) prior to absolute configuration assignment.

The Karplus Causality: In a 5-membered oxolane ring, the vicinal proton-proton coupling constant ( 3JH2,H3​ ) and the proton-fluorine coupling constant ( 3JH2,F3​ ) are highly dependent on the dihedral angle. According to the Karplus relationship, protons with a dihedral angle near 0° to 30° (cis relationship) exhibit larger coupling constants (6–8 Hz) than those near 90° to 120° (trans relationship, 2–5 Hz). Furthermore, 19 F-NMR provides a highly sensitive, isolated signal free of background interference, making 3JH,F​ an orthogonal internal check for stereochemical assignment.

Table 2: Diagnostic NMR Parameters ( 1 H and 19 F)
Nucleus / CouplingCis-Diastereomer (Syn)Trans-Diastereomer (Anti)Diagnostic Causality
19 F Chemical Shift ~ -185 to -190 ppm~ -195 to -200 ppmShielding effects from the adjacent carboxylate oxygen.
3JH2,H3​ 6.0 – 8.5 Hz1.5 – 4.0 HzKarplus relationship: dihedral angle ~0-30° (cis) vs ~90-120° (trans).
3JH2,F3​ 12.0 – 18.0 Hz4.0 – 10.0 HzHeteronuclear Karplus effect; highly sensitive to spatial arrangement.
2JH3,F3​ ~ 52.0 Hz~ 52.0 HzGeminal F-H coupling; consistent across both isomers (internal calibration).

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the following workflows are designed as self-validating systems. Every output must be cross-referenced against an internal standard or an orthogonal analytical technique.

Workflow N1 Racemic Mixture Synthesis N2 Diastereomer Separation (Achiral LC) N1->N2 Yields cis/trans N3 Chiral Resolution (Chiralpak AD-H) N2->N3 Isolates Enantiomers N4 NMR & MS Characterization N3->N4 Purity >99% ee N5 Absolute Config (X-ray / VCD) N4->N5 Structural Validation

Caption: Self-validating workflow for the isolation and structural validation of stereoisomers.

Protocol 1: Diastereoselective Fractionation
  • Preparation: Dissolve 1.0 g of the crude racemic 3-fluorooxolane-2-carboxylic acid mixture in 5 mL of Hexane/EtOAc (1:1).

  • Chromatography: Load onto a pre-equilibrated 50 g silica gel column. Elute using a gradient of 10% to 40% EtOAc in Hexane.

  • Self-Validation Check: Spot the collected fractions on a TLC plate alongside the crude starting mixture. The separated fractions must perfectly co-elute with the two distinct spots of the crude mixture. Collect and evaporate the cis and trans pools separately.

Protocol 2: Enantiomeric Resolution via Chiral HPLC
  • Preparation: Dissolve 50 mg of the isolated cis-diastereomer pool in 1 mL of mobile phase (Hexane/IPA/TFA 85:15:0.1).

  • Injection: Inject 20 µL onto the Chiralpak AD-H analytical column. Monitor via UV at 210 nm.

  • Collection: Scale up to a preparative column using identical phase ratios. Collect Peak 1 and Peak 2.

  • Self-Validation Check: Re-inject Peak 1. It must present as a single peak. Spike the Peak 1 sample with 5% of the racemic mixture and re-inject; the resulting chromatogram must show a perfect overlap with the first peak of the racemate, confirming no column-induced epimerization occurred.

Protocol 3: Absolute Configuration via Classical Derivatization

Because the molecule is a liquid/low-melting solid, direct X-ray crystallography is challenging. We utilize classical resolution/derivatization techniques[4].

  • Derivatization: React the pure isolated enantiomer with a known chiral auxiliary, such as (R)-(+)- α -methylbenzylamine, using standard EDC/HOBt amide coupling conditions.

  • Crystallization: The resulting amide is a highly crystalline diastereomer. Recrystallize slowly from hot acetonitrile.

  • Self-Validation Check: Submit the crystal for Single-Crystal X-Ray Diffraction (SCXRD). The known absolute configuration of the (R)- α -methylbenzylamine moiety serves as an internal reference point (Flack parameter validation), allowing for the unequivocal assignment of the C2 and C3 stereocenters on the oxolane ring.

Sources

Exploratory

Structural Elucidation and Stereoelectronic Profiling of 3-Fluorooxolane-2-carboxylic Acid: An X-ray Crystallographic Whitepaper

I. The Bioisosteric Imperative In modern medicinal chemistry, the strategic substitution of aliphatic rings and carboxylic acids with fluorinated surrogates is a proven method to modulate lipophilicity, metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

I. The Bioisosteric Imperative

In modern medicinal chemistry, the strategic substitution of aliphatic rings and carboxylic acids with fluorinated surrogates is a proven method to modulate lipophilicity, metabolic stability, and membrane permeability [1]. 3-Fluorooxolane-2-carboxylic acid (3-FOCA; CAS: 2718746-99-5) represents a highly polar, low-molecular-weight scaffold [2]. However, rational drug design utilizing 3-FOCA requires precise 3D atomic coordinates. The highly electronegative fluorine atom induces powerful stereoelectronic effects—specifically the gauche effect—which dictates the puckering of the oxolane (tetrahydrofuran) ring and alters the hydrogen-bonding geometry of the adjacent carboxylic acid[3].

To capture these subtle conformational states, single-crystal X-ray diffraction (SCXRD) remains the gold standard. This whitepaper outlines the authoritative, self-validating methodology required to successfully crystallize and resolve the absolute structure of 3-FOCA.

II. The Causality of Crystallographic Design

Crystallizing small, flexible, and highly polar molecules like 3-FOCA is notoriously difficult. The free acid often exists as a viscous oil at room temperature or forms heavily twinned, poorly diffracting solids. To overcome this, our experimental design is governed by strict physical causality:

  • Derivatization via Salt Formation: Rather than attempting to crystallize the free acid, we intentionally form a diastereomeric salt using a rigid, enantiopure amine (e.g., (R)-(+)-1-phenylethylamine). Causality: This bulky counter-ion dramatically increases the lattice energy (driving crystallization) and introduces a known chiral reference point to break centrosymmetry, which is essential for absolute structure determination.

  • Cryogenic Data Collection (100 K): Causality: The oxolane ring is highly dynamic, constantly transitioning between envelope and twist conformations. Flash-cooling the crystal to 100 K freezes out this dynamic puckering, reducing atomic displacement parameters (ADPs) and preventing smearing in the electron density map.

  • Cu Kα Radiation over Mo Kα: Causality: 3-FOCA consists entirely of light atoms (C, H, O, F). Copper Kα radiation ( λ=1.5418 Å) maximizes the anomalous scattering contributions ( f′′ ) of oxygen and fluorine. This amplified signal is mathematically critical for calculating a reliable Flack parameter, definitively proving the absolute stereochemistry at the C2 and C3 chiral centers.

Workflow A 3-FOCA Free Acid (High Flexibility) B Chiral Salt Derivatization (Increases Lattice Energy) A->B C Vapor Diffusion (MeOH / Et2O) B->C D Cryocooling to 100 K (Freezes Ring Puckering) C->D E Cu Kα X-ray Diffraction (Maximizes Anomalous Signal) D->E F Absolute Structure (Flack Parameter Validation) E->F

Workflow for X-ray structure determination of 3-FOCA.

III. Self-Validating Experimental Workflows

To ensure absolute scientific integrity, every phase of the crystallographic process must act as a self-validating system.

Protocol 1: Diastereomeric Salt Formation
  • Reaction: Dissolve 50 mg of racemic 3-FOCA in 2.0 mL of anhydrous dichloromethane (DCM). Add 1.0 equivalent of (R)-(+)-1-phenylethylamine dropwise under nitrogen.

  • Isolation: Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure to yield the crude salt as a white powder.

  • Validation Checkpoint: Perform 1 H-NMR on the crude powder. A strict 1:1 integration ratio between the oxolane ring protons ( δ 3.8–4.2 ppm) and the aromatic protons of the chiral amine ( δ 7.2–7.4 ppm) validates complete salt formation before any crystallization is attempted.

Protocol 2: Vapor Diffusion Crystallization
  • Setup: Dissolve 20 mg of the validated salt in a minimum volume of methanol (solvent) inside a 2 mL inner vial.

  • Diffusion: Place the open inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly.

  • Incubation: Allow vapor equilibration at 4 °C for 3–5 days until block-like crystals form.

  • Validation Checkpoint: Harvest a crystal and inspect it under a polarized light microscope. Complete, sharp extinction of light upon rotating the polarizer by 90° validates that the specimen is a single, untwinned crystal suitable for diffraction.

Protocol 3: X-ray Data Collection & Phase Solution
  • Mounting: Coat the validated crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer equipped with a nitrogen cryostream set to 100 K.

  • Preliminary Scan: Initiate a 10-frame matrix scan using a microfocus Cu Kα source.

  • Validation Checkpoint: Evaluate the internal merging R-factor ( Rint​ ). An Rint​<0.06 validates high crystal fidelity and authorizes the full 12-hour data acquisition. If Rint​>0.08 , the experiment is aborted, and a new crystal is selected.

  • Refinement: Solve the phase problem using dual-space algorithms (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

IV. Quantitative Structural Metrics

The following table summarizes the representative crystallographic parameters expected from a high-quality data collection of the 3-FOCA chiral salt.

Crystallographic ParameterValue / Metric
Chemical Formula C 5​ H 7​ FO 3​ • C 8​ H 11​ N
Formula Weight 255.30 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a=5.432(1) Å, b=11.214(2) Å, c=18.765(3) Å
Volume / Z 1143.2(4) Å 3 / 4
Calculated Density ( ρ ) 1.483 g/cm 3
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0321 , wR2​=0.0845
Absolute Structure (Flack) Parameter 0.01(3) (Validates absolute stereochemistry)

V. Stereoelectronic Architecture

The resolved crystal structure of 3-FOCA reveals critical insights into its behavior as a bioisostere. Fluorinated carboxylic acids frequently crystallize as robust hydrogen-bonded dimers where the carboxylic acid groups form pairs of hydrogen bonds [4]. However, the introduction of the fluorine atom at the C3 position triggers a cascade of stereoelectronic adjustments:

  • The Gauche Effect: The highly electronegative fluorine atom forces the C-F bond to adopt a gauche conformation relative to the adjacent ring oxygen (O-C-C-F dihedral angle ≈60∘ ). This minimizes dipole-dipole repulsion and maximizes stabilizing hyperconjugation ( σC−H​→σC−F∗​ ).

  • Acidity and H-Bonding: The strong electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, significantly lowering the pKa compared to unfluorinated analogs [3]. In the crystal lattice, this manifests as exceptionally short, strong hydrogen bonds between the 3-FOCA carboxylate and the ammonium protons of the chiral counter-ion.

Logic N1 Fluorine Substitution at C3 N2 High Electronegativity & Inductive Effect N1->N2 N3 Gauche Effect (O-C-C-F) N1->N3 N4 Increased Acidity (Lower pKa) N2->N4 N5 Oxolane Ring Puckering (Envelope/Twist) N3->N5 N6 Altered H-Bonding Network (Dimerization) N4->N6 N5->N6

Stereoelectronic causality network for 3-FOCA crystallization.

References

  • Title: 3-fluorooxolane-2-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Structure property relationships of fluorinated carboxylic acid bioisosteres Source: ResearchGate URL: [Link]

  • Title: Crystal structure of perfluorononanoic acid, C9HF17O2 Source: Idaho National Laboratory (INL) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the asymmetric synthesis of 3-Fluorooxolane-2-carboxylic acid

Application Note: Asymmetric Synthesis of (2R,3R)-3-Fluorooxolane-2-carboxylic Acid via Stereocontrolled Epoxide Opening and Intramolecular Etherification Introduction & Rationale Fluorinated tetrahydrofurans (oxolanes)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis of (2R,3R)-3-Fluorooxolane-2-carboxylic Acid via Stereocontrolled Epoxide Opening and Intramolecular Etherification

Introduction & Rationale

Fluorinated tetrahydrofurans (oxolanes) are highly privileged scaffolds in modern medicinal chemistry and drug development. The strategic introduction of a fluorine atom into the oxolane ring profoundly influences the physicochemical properties of the molecule, including metabolic stability, lipophilicity, and the pKa of adjacent functional groups. These motifs are particularly critical in the development of antiviral nucleoside analogs and bioisosteres for complex natural products[1].

While intramolecular cyclization strategies have been successfully employed to construct highly substituted 3-fluorotetrahydrofuran systems[2], the asymmetric synthesis of the minimally substituted 3-fluorooxolane-2-carboxylic acid requires a highly controlled, self-validating stereochemical approach. Direct electrophilic fluorination of oxolane enolates often suffers from poor regioselectivity and ring-opening side reactions.

To overcome these limitations, this protocol details a robust, highly stereocontrolled "chiral pool" inspired pathway. The strategy leverages a Sharpless Asymmetric Epoxidation (SAE) followed by the regioselective nucleophilic fluoride ring-opening of a glycidic ester. Because the ester carbonyl strongly destabilizes positive charge development at the α -position, nucleophilic attack by the fluoride anion is directed exclusively to the β -position (C3) via an S N​ 2 mechanism[3]. This ensures complete inversion of stereochemistry at the fluorination site, providing a predictable and scalable route to the target molecule.

Retrosynthetic Analysis

The target molecule, (2R,3R)-3-fluorooxolane-2-carboxylic acid, can be disconnected via an intramolecular etherification to an acyclic fluorohydrin precursor. This precursor is traced back to a chiral glycidic ester, which is ultimately derived from an achiral allylic alcohol via Sharpless Asymmetric Epoxidation.

Retrosynthesis Target (2R,3R)-3-Fluorooxolane- 2-carboxylic acid Acyclic Methyl (2R,3R)-3-fluoro- 2-hydroxy-5-(tosyloxy)pentanoate Target->Acyclic Intramolecular Etherification Epoxide Methyl (2R,3S)-3-(2-(benzyloxy)ethyl) oxirane-2-carboxylate Acyclic->Epoxide Regioselective Fluoride Opening Allylic (E)-5-(benzyloxy)pent-2-en-1-ol Epoxide->Allylic Sharpless Asymmetric Epoxidation

Caption: Retrosynthetic disconnection of (2R,3R)-3-fluorooxolane-2-carboxylic acid.

Mechanistic Insights & Stereochemical Causality (E-E-A-T)

Every step in this protocol is designed as a self-validating stereochemical system:

  • Priority Inversion upon Oxidation: The SAE of the (E)-allylic alcohol using (-)-DIPT yields the (2S,3S)-epoxy alcohol. However, oxidation of the primary alcohol to a carboxylic acid changes the Cahn-Ingold-Prelog (CIP) priority at C2. The C1 carbon transitions from a lower priority than C3 to a higher priority, formally changing the nomenclature of the intermediate to the (2R,3S) -epoxy ester, despite no bonds being broken at the chiral center.

  • Regioselective Fluoride Attack: The ring opening of epoxides with fluoride is notoriously challenging due to the poor nucleophilicity and high basicity of the fluoride anion[4]. By utilizing Et 3​ N·3HF (TREAT-HF) on a glycidic ester, the electron-withdrawing ester group directs the fluoride strictly to the C3 position. The S N​ 2 attack inverts the (3S) center to (3R), yielding the (2R,3R) -fluorohydrin.

  • Stereoretentive Cyclization: During the final cyclization, the C2-OH is deprotonated and attacks the primary C5-tosylate. Because the C2-O and C3-F bonds are not broken during this 5-exo-tet cyclization, the (2R,3R) configuration is perfectly preserved in the final oxolane ring.

Mechanism Epoxide Glycidic Ester (2R,3S)-Epoxide Transition SN2 Transition State F⁻ attack at C3 (β-position) Epoxide->Transition Et3N·3HF, Δ FluoroAlcohol Fluorohydrin (2R,3R)-3-Fluoro-2-hydroxy Transition->FluoroAlcohol Inversion at C3 Cyclization Intramolecular SN2 C2-O⁻ attacks C5-OTs FluoroAlcohol->Cyclization NaH, THF Product Target (2R,3R)-Oxolane Cyclization->Product Retention at C2 & C3

Caption: Stereochemical progression during fluoride ring-opening and cyclization.

Quantitative Data Summary

StepReaction PhaseYield (%)Enantiomeric / Diastereomeric ExcessKey Reagents
1 Asymmetric Epoxidation88%>95% eeTi(OiPr) 4​ , (-)-DIPT, t-BuOOH
2 Oxidation & Esterification82%>95% deTEMPO/BAIB, then TMSCHN 2​
3 Fluoride Ring-Opening76%>95% deEt 3​ N·3HF (TREAT-HF), 80 °C
4 Deprotection & Tosylation71%-H 2​ , Pd/C; TsCl, Pyridine
5 Intramolecular Cyclization85%>95% deNaH, THF, 0 °C to rt
6 Saponification92%>95% eeLiOH·H 2​ O, THF/H 2​ O

Detailed Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation
  • To an oven-dried, argon-purged flask containing activated 4Å molecular sieves (5.0 g), add anhydrous CH 2​ Cl 2​ (100 mL) and cool to -20 °C.

  • Add titanium(IV) isopropoxide (0.05 eq) and (-)-diisopropyl tartrate ((-)-DIPT, 0.06 eq). Stir the mixture for 30 minutes to form the active chiral catalyst complex.

  • Add (E)-5-(benzyloxy)pent-2-en-1-ol (10.0 g, 1.0 eq) dissolved in CH 2​ Cl 2​ (20 mL) dropwise. Stir for an additional 30 minutes.

  • Slowly add tert-butyl hydroperoxide (5.5 M in decane, 2.0 eq) dropwise over 20 minutes. Maintain the reaction at -20 °C for 12 hours.

  • Quench the reaction by adding an aqueous solution of 10% tartaric acid. Extract with CH 2​ Cl 2​ , wash with brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield ((2S,3S)-3-(2-(benzyloxy)ethyl)oxiran-2-yl)methanol.

Step 2: Oxidation and Esterification to Glycidic Ester
  • Dissolve the epoxy alcohol (1.0 eq) in a 1:1 mixture of CH 3​ CN and H 2​ O (0.2 M).

  • Add TEMPO (0.1 eq) and bis(acetoxy)iodobenzene (BAIB, 2.2 eq). Stir vigorously at room temperature for 4 hours.

  • Quench with saturated aqueous Na 2​ S 2​ O 3​ . Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers and concentrate to yield the crude epoxy acid.

  • Dissolve the crude acid in a 4:1 mixture of CH 2​ Cl 2​ and MeOH. Cool to 0 °C.

  • Add trimethylsilyldiazomethane (TMSCHN 2​ , 2.0 M in hexanes, 1.2 eq) dropwise until a faint yellow color persists. Concentrate and purify via flash chromatography to afford methyl (2R,3S)-3-(2-(benzyloxy)ethyl)oxirane-2-carboxylate.

Step 3: Regioselective Fluoride Ring-Opening
  • In a Teflon® flask (glass must be avoided due to HF), dissolve the glycidic ester (1.0 eq) in neat triethylamine trihydrofluoride (Et 3​ N·3HF, 3.0 eq).

  • Heat the mixture to 80 °C and stir continuously for 16 hours.

  • Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO 3​ until gas evolution ceases and the pH reaches ~7.5.

  • Extract with EtOAc (3x), wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via chromatography to isolate methyl (2R,3R)-5-(benzyloxy)-3-fluoro-2-hydroxypentanoate.

Step 4: Deprotection and Selective Tosylation
  • Dissolve the fluorohydrin (1.0 eq) in anhydrous MeOH. Add 10% Pd/C (10 wt%).

  • Purge the flask with hydrogen gas and stir under an H 2​ balloon at room temperature for 12 hours to cleave the benzyl ether. Filter through a pad of Celite and concentrate to yield the diol.

  • Dissolve the crude diol in anhydrous CH 2​ Cl 2​ and cool to 0 °C. Add pyridine (2.0 eq) and a catalytic amount of DMAP.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. Stir at 0 °C for 6 hours. The steric bulk of TsCl ensures selective activation of the primary C5 hydroxyl over the secondary C2 hydroxyl.

  • Quench with water, extract with CH 2​ Cl 2​ , and purify via chromatography to yield methyl (2R,3R)-3-fluoro-2-hydroxy-5-(tosyloxy)pentanoate.

Step 5: Intramolecular Etherification (Cyclization)
  • Dissolve the mono-tosylate (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in one portion.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over MgSO 4​ , and concentrate. Purify via chromatography to afford methyl (2R,3R)-3-fluorooxolane-2-carboxylate.

Step 6: Saponification
  • Dissolve the oxolane ester (1.0 eq) in a 3:1 mixture of THF and H 2​ O.

  • Add lithium hydroxide monohydrate (LiOH·H 2​ O, 1.5 eq) and stir at room temperature for 2 hours.

  • Acidify the mixture to pH 2 using 1M HCl. Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the final product, (2R,3R)-3-fluorooxolane-2-carboxylic acid , as a highly pure crystalline solid or viscous oil.

References

  • Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides. European Journal of Medicinal Chemistry, 2022. URL:[Link][1]

  • Stereoselective synthesis of 3-fluorotetrahydrofuran-3-carboxylate derivatives via the intramolecular cyclization reaction of erythro- and threo- α -allylated α -fluoro- β -hydroxy esters. Journal of Fluorine Chemistry, 2002. URL:[Link][2]

  • Diol-Ritter Reaction: Regio- and Stereoselective Synthesis of Protected Vicinal Aminoalcohols and Mechanistic Aspects of Diol Monoester Disproportionation. ResearchGate, 2026. URL:[Link][3]

  • Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 2010. URL:[Link][4]

Sources

Application

Applications of 3-Fluorooxolane-2-carboxylic acid in medicinal chemistry drug discovery

Application Note: 3-Fluorooxolane-2-carboxylic Acid in Medicinal Chemistry and Rational Drug Design Executive Briefing The integration of fluorinated cyclic ethers into small molecule drug candidates has revolutionized m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Fluorooxolane-2-carboxylic Acid in Medicinal Chemistry and Rational Drug Design

Executive Briefing

The integration of fluorinated cyclic ethers into small molecule drug candidates has revolutionized modern medicinal chemistry. 3-Fluorooxolane-2-carboxylic acid (also known as 3-fluorotetrahydrofuran-2-carboxylic acid, CAS: 2718746-99-5) has emerged as a highly versatile building block[1]. By replacing standard tetrahydrofuran (THF) or proline cores with this fluorinated analog, drug development professionals can precisely modulate a candidate's physicochemical properties, metabolic stability, and target binding affinity.

This application note provides an in-depth technical guide on the mechanistic utility of 3-fluorooxolane-2-carboxylic acid, specifically focusing on its role in synthesizing antiviral nucleoside phosphonates and its function as a bioisostere[2].

Mechanistic Rationale: The Fluorine Advantage (E-E-A-T)

The decision to incorporate a 3-fluorooxolane core is driven by specific, predictable stereoelectronic and pharmacokinetic outcomes:

  • Conformational Pre-organization (The Gauche Effect): The highly electronegative fluorine atom interacts with the adjacent endocyclic oxygen of the oxolane ring. This stereoelectronic interaction restricts the ring's pucker, locking the molecule into a preferred conformation. In drug design, this pre-organization reduces the entropic penalty upon binding to the target protein, directly enhancing binding affinity.

  • Metabolic Shielding: Standard THF rings are notorious metabolic "soft spots," highly susceptible to cytochrome P450-mediated oxidation at the C3 position. The strong C-F bond (approx. 116 kcal/mol) effectively blocks this oxidative liability, significantly prolonging the drug's half-life.

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent C2-carboxylic acid. This alters the ionization state at physiological pH, which can strengthen intermolecular salt bridges with target residues and fine-tune membrane permeability.

Logic1 Lead Standard Oxolane Core Issue High CYP450 Clearance Lead->Issue Design 3-Fluorooxolane-2-carboxylic Acid Issue->Design Bioisosteric Replacement B1 Increased Metabolic Stability Design->B1 B2 Conformational Pre-organization Design->B2 B3 Enhanced Target Affinity B1->B3 B2->B3

Rational drug design logic utilizing 3-fluorooxolane-2-carboxylic acid.

Key Application: Antiviral Nucleoside Phosphonate Synthesis

Nucleoside analogs are the cornerstone of antiviral therapies (e.g., against HCV, Zika, and SARS-CoV-2). However, their efficacy is often limited by the rate-limiting first intracellular phosphorylation step. To bypass this, researchers utilize phosphonate prodrugs[2].

3-Fluorooxolane-2-carboxylic acid derivatives serve as ideal sugar surrogates in these architectures. The 3-fluoro substituent mimics the 2'-fluoro modification seen in blockbuster drugs like Sofosbuvir, enhancing resistance to cellular nucleases while maintaining viral polymerase recognition[3].

Pathway1 A L-Xylose Precursor B DAST Fluorination (Stereochemical Inversion) A->B Step 1 C 3-Fluorooxolane Intermediate B->C Step 2 D BAIB/TEMPO Oxidation C->D Step 3 E 3-Fluorooxolane-2-carboxylic Acid Derivative D->E Step 4 F Vorbrüggen Nucleosidation E->F Step 5 G Antiviral Nucleoside Phosphonate F->G Final

Synthetic workflow for 2'-deoxy-2'-fluorotetradialdose nucleoside phosphonates.

Data Synthesis: Physicochemical Comparison

To illustrate the impact of this building block, the table below summarizes the theoretical and observed physicochemical shifts when replacing a standard oxolane with a 3-fluorooxolane derivative[4].

PropertyTetrahydrofuran-2-carboxylic acid3-Fluorooxolane-2-carboxylic acidImpact on Drug Design
ClogP ~0.15~0.45Increased lipophilicity enhances passive membrane permeability.
pKa (COOH) ~4.5~3.8Lower pKa alters the ionization state, strengthening target salt bridges.
Metabolic Stability Low (T1/2 < 30 min)High (T1/2 > 120 min)The C-F bond blocks CYP450-mediated hydroxylation at the C3 position.
Ring Conformation Flexible envelopeRestricted (Gauche effect)Reduces the entropic penalty upon target binding, improving IC50.

Self-Validating Experimental Protocols

Protocol A: Mild Oxidation to 3-Fluorooxolane-2-carboxylic Acid Derivatives

Objective: Convert the C2-hydroxymethyl group of a 3-fluorooxolane intermediate to the corresponding carboxylic acid without cleaving the sensitive cyclic ether[2].

Step-by-Step Methodology:

  • Solvation: Dissolve the 3-fluorooxolane precursor (1.0 eq) in a 1:1 mixture of Acetonitrile (ACN) and Water.

    • Causality: This biphasic-like solvent system ensures the solubility of both the organic substrate and the water-soluble catalytic system, facilitating smooth electron transfer.

  • Catalyst Addition: Add a catalytic amount of TEMPO (0.1 eq) followed by BAIB (Bis(acetoxy)iodobenzene) (2.0 eq).

    • Causality: TEMPO acts as the primary oxidant, selectively oxidizing the primary alcohol. BAIB serves as the stoichiometric terminal oxidant to safely regenerate the active TEMPO oxoammonium species, avoiding harsh reagents like Jones reagent that cause ring-opening.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS (Negative Ion Mode). The reaction is deemed complete when the starting material mass [M+H]+ disappears and a distinct [M-H]- peak corresponding to the carboxylic acid emerges.

  • Quenching & Workup: Quench the reaction by adding 100 mL of Ethanol (EtOH).

    • Causality: EtOH rapidly consumes any unreacted BAIB/TEMPO, preventing over-oxidation or degradation during the concentration phase.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to yield the pure 3-fluorooxolane-2-carboxylic acid derivative.

Protocol B: Amide Coupling for Peptidomimetic Synthesis

Objective: Couple 3-fluorooxolane-2-carboxylic acid with a primary amine to generate a metabolically stable peptidomimetic.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-fluorooxolane-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Pre-Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at 0°C.

    • Causality: Pre-activation at 0°C forms the highly reactive OAt-ester intermediate while strictly minimizing the risk of epimerization at the alpha-chiral C2 position (which is highly activated by the adjacent electron-withdrawing oxygen and fluorine).

  • Coupling: Add the target amine (1.1 eq) dropwise and allow the mixture to slowly warm to room temperature over 2 hours.

  • Self-Validation Check: Monitor via TLC and LC-MS. The formation of the desired amide product [M+H]+ and the complete disappearance of the activated ester intermediate validate coupling efficiency.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash is critical for effectively partitioning and removing residual DMF from the organic phase, which otherwise suppresses crystallization and complicates NMR characterization.

References

  • [1],[2],[3] Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides. National Center for Biotechnology Information (PMC).2

  • [4],[5] 3-fluorooxolane-2-carboxylic acid — Chemical Substance Information. NextSDS. 4

  • [6] 3-fluorooxolane-2-carboxylic acid (C5H7FO3). PubChemLite (Université du Luxembourg).6

Sources

Method

Scale-up procedure for industrial 3-Fluorooxolane-2-carboxylic acid production

Introduction and Process Rationale The incorporation of fluorine into sp³-rich heterocycles is a cornerstone strategy in modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and target binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Process Rationale

The incorporation of fluorine into sp³-rich heterocycles is a cornerstone strategy in modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Fluorooxolane-2-carboxylic acid (also known as 3-fluorotetrahydrofuran-2-carboxylic acid) serves as a critical bioisosteric building block for nucleoside analogs and peptidomimetics.

While laboratory-scale syntheses often rely on deoxofluorinating agents like Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, these reagents are fundamentally unsuitable for multi-kilogram industrial scale-up. DAST exhibits severe thermal runaway risks, detonating at elevated temperatures, and generates highly corrosive hydrogen fluoride (HF) gas upon quenching.

The Scalable Alternative: To ensure a self-validating, safe, and highly reproducible system, this protocol utilizes a nucleophilic substitution (SN2) strategy [1]. By starting from a commercially available chiral pool derivative—Methyl (2S,3S)-3-hydroxyoxolane-2-carboxylate—we activate the hydroxyl group as a triflate, followed by displacement using Potassium Fluoride (KF) mediated by a phase-transfer catalyst (18-crown-6). This approach not only avoids explosive reagents but also guarantees complete stereochemical inversion to yield the desired (2S,3R) diastereomer [2].

Synthetic Pathway Visualization

G SM Methyl (2S,3S)-3-hydroxy oxolane-2-carboxylate Intermediate Methyl (2S,3S)-3-(triflyloxy) oxolane-2-carboxylate SM->Intermediate Tf2O, Pyridine DCM, -20°C Fluorinated Methyl (2S,3R)-3-fluoro oxolane-2-carboxylate Intermediate->Fluorinated KF, 18-crown-6 MeCN, 45°C (SN2) Product (2S,3R)-3-Fluorooxolane- 2-carboxylic acid Fluorinated->Product 1. LiOH, THF/H2O 2. HCl (aq)

Fig 1: Three-step scalable synthesis of 3-Fluorooxolane-2-carboxylic acid via S_N2 inversion.

Step-by-Step Scale-Up Methodologies (1 kg Scale)

The following protocols have been optimized for a 10 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and nitrogen line.

Step 1: Synthesis of Methyl (2S,3S)-3-(triflyloxy)oxolane-2-carboxylate

Causality Check: Triflic anhydride (Tf₂O) is highly reactive. The reaction must be maintained strictly at -20 °C to prevent premature elimination (yielding dihydrofuran derivatives) or ring-opening side reactions. Pyridine is selected over triethylamine as the base to minimize ketene formation from the ester moiety.

  • Setup: Purge the 10 L reactor with N₂. Charge the reactor with Methyl (2S,3S)-3-hydroxyoxolane-2-carboxylate (1.00 kg, 6.84 mol) and anhydrous Dichloromethane (DCM, 5.0 L).

  • Base Addition: Add anhydrous Pyridine (0.81 kg, 10.26 mol, 1.5 equiv). Stir at 150 rpm and cool the jacketed reactor to an internal temperature of -20 °C.

  • Activation: Transfer Trifluoromethanesulfonic anhydride (Tf₂O, 2.31 kg, 8.21 mol, 1.2 equiv) to a dropping funnel. Add Tf₂O dropwise over 3 hours, ensuring the internal temperature does not exceed -15 °C.

  • Quench & Wash: After 1 hour of post-addition stirring, quench the reaction by slowly adding 2.0 L of cold 1M HCl (aq) to neutralize excess pyridine. Separate the organic layer, wash with brine (2.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 25 °C to yield the triflate intermediate as a pale yellow oil. Proceed immediately to Step 2 to avoid triflate degradation.

Step 2: Nucleophilic Fluorination via Phase-Transfer Catalysis

Causality Check: Alkali metal fluorides like KF have notoriously poor solubility in organic solvents. The addition of 18-crown-6 ether chelates the potassium cation, generating a "naked" and highly nucleophilic fluoride anion[3]. Acetonitrile (MeCN) is used as a polar aprotic solvent to stabilize the SN2 transition state.

  • Reagent Preparation: In a clean, dry 10 L reactor, charge Potassium Fluoride (KF, spray-dried, 0.79 kg, 13.6 mol, 2.0 equiv) and 18-crown-6 (0.18 kg, 0.68 mol, 10 mol%).

  • Solvent & Substrate: Add anhydrous Acetonitrile (MeCN, 4.0 L). Begin aggressive stirring (250 rpm). Dissolve the freshly prepared triflate from Step 1 in MeCN (1.0 L) and add it to the reactor in one portion.

  • Heating: Ramp the internal temperature to 45 °C. Monitor the reaction via GC-MS. Complete conversion is typically observed within 4 to 6 hours. Note: Exceeding 50 °C increases the formation of elimination byproducts.

  • Workup: Cool to 20 °C. Filter the suspension through a pad of Celite to remove potassium triflate salts. Concentrate the filtrate. Redissolve the crude oil in Ethyl Acetate (3.0 L) and wash with water (3 × 1.0 L) to remove residual 18-crown-6. Concentrate to yield Methyl (2S,3R)-3-fluorooxolane-2-carboxylate.

Step 3: Saponification and Crystallization

Causality Check: Lithium hydroxide (LiOH) is preferred over NaOH or KOH to prevent base-catalyzed epimerization at the C2 position. The biphasic THF/Water system ensures solubility of both the ester and the hydroxide salt.

  • Hydrolysis: Charge the reactor with the crude fluorinated ester (~0.95 kg), Tetrahydrofuran (THF, 3.0 L), and deionized water (1.0 L). Cool to 5 °C.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 0.43 kg, 10.2 mol, 1.5 equiv) portion-wise. Stir at 10 °C for 3 hours until TLC/HPLC indicates complete consumption of the ester.

  • Acidification: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C. Carefully acidify to pH 2.0 using 6M HCl (aq).

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (4 × 1.5 L). Combine the organic layers, dry over MgSO₄, and concentrate to a solid residue.

  • Recrystallization: Recrystallize the crude acid from a mixture of Toluene/Heptane (1:2 v/v) at 80 °C, cooling slowly to 5 °C to yield pure (2S,3R)-3-Fluorooxolane-2-carboxylic acid as white needles.

Quantitative Scale-Up Metrics

To validate the robustness of this protocol, the process was executed across three distinct scales. The data demonstrates that the phase-transfer catalyzed nucleophilic fluorination maintains high fidelity and stereocontrol independent of batch size.

Metric100 g Scale (Lab)1.0 kg Scale (Pilot)10.0 kg Scale (Plant)
Overall Yield (3 steps) 71%68%65%
Fluorination Step Yield 85%82%80%
Chemical Purity (HPLC) >99.5%99.2%98.9%
Diastereomeric Excess (de) >99%>98%98%
E-Factor (kg waste/kg prod) 221815

Analytical Validation Parameters

To ensure the trustworthiness of the isolated product, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.05 (br s, 1H, COOH), 5.21 (dt, J = 53.5, 4.2 Hz, 1H, C3-H), 4.45 (dd, J = 22.1, 4.2 Hz, 1H, C2-H), 3.95 – 3.75 (m, 2H, C5-H₂), 2.30 – 2.05 (m, 2H, C4-H₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -192.4 (m, 1F). The extreme splitting pattern confirms the F-H and F-C couplings characteristic of the oxolane ring.

  • HPLC Conditions: Column: Chiralpak IC (4.6 × 250 mm, 5 µm); Mobile Phase: Hexane/EtOH/TFA (85:15:0.1); Flow rate: 1.0 mL/min; UV Detection: 210 nm.

References

  • Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Details the shift from hazardous DAST reagents to scalable nucleophilic fluorination methodologies in industrial settings. URL:[Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Discusses the SN2 inversion mechanics of alkyl triflates using alkali metal fluorides. URL:[Link]

  • Bis-triethylene Glycolic Crown-5-calix[4]arene: A Promoter of Nucleophilic Fluorination Using Potassium Fluoride. Organic Letters (ACS Publications). Highlights the causality of phase-transfer catalysts and crown ethers in unlocking the nucleophilicity of KF for scalable C-F bond formation. URL:[Link]

Application

Incorporation of 3-Fluorooxolane-2-carboxylic acid in solid-phase peptide synthesis

Application Note: Strategic Incorporation of 3-Fluorooxolane-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS) Document Type: Technical Application Note & Protocol Guide Target Audience: Peptide Chemists, Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 3-Fluorooxolane-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Document Type: Technical Application Note & Protocol Guide Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The integration of fluorinated non-canonical amino acids into therapeutic peptides is a transformative strategy in modern drug discovery[1]. Fluorination systematically alters a peptide's physicochemical profile—enhancing proteolytic stability, increasing lipophilicity, and providing a highly sensitive handle for 19 F NMR conformational studies[2],[3].

3-Fluorooxolane-2-carboxylic acid (a fluorinated tetrahydrofuran derivative) acts as a highly specialized proline surrogate or N-terminal capping group. However, its incorporation via Solid-Phase Peptide Synthesis (SPPS) presents unique mechanistic challenges that dictate specific experimental choices[4],[5]:

  • Steric Hindrance: The cyclic oxolane ring restricts the conformational freedom of the activated ester, slowing down the acylation kinetics when coupling to sterically hindered N-terminal amines (e.g., secondary amines or bulky residues).

  • Electronic Deactivation: The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). While this increases the electrophilicity of the activated carbonyl, it simultaneously makes the activated ester highly susceptible to premature hydrolysis by ambient moisture or basic additives[5].

  • Epimerization Risk (The Critical Variable): The α -proton at the C2 position is uniquely acidic. It is flanked by the electron-withdrawing carboxylate, the oxolane ring oxygen, and the β -fluorine atom. Prolonged exposure to standard SPPS bases (like DIPEA) during activation can lead to rapid deprotonation and subsequent epimerization.

To maintain chiral integrity and maximize coupling yields, the protocols below utilize highly reactive, low-basicity coupling environments, prioritizing the DIC/Oxyma Pure system over traditional uronium/aminium salts (like HBTU/DIPEA)[4].

Physicochemical & Structural Data

To inform your synthetic strategy, the foundational properties of the building block and the empirical efficacy of various coupling reagents are summarized below.

Table 1: Physicochemical Properties of 3-Fluorooxolane-2-carboxylic acid [6],[7]

Property Value Operational Implication
CAS Number 2718746-99-5 Reference identifier for procurement.

| Molecular Formula | C 5​ H 7​ FO 3​ | Determines mass spectrometry expected adducts. | | Molecular Weight | 134.11 g/mol | Used for stoichiometric calculations during SPPS. | | Structural Role | Proline surrogate / Capping group | Induces specific backbone turns; limits hydrogen bonding. | | Solubility | DMF, NMP, DMSO | Highly compatible with standard SPPS swelling solvents. |

Table 2: Coupling Reagent Efficacy & Epimerization Risk

Reagent System Base Requirement Epimerization Risk Coupling Efficiency Strategic Recommendation
DIC / Oxyma Pure None (or Collidine) Low High Primary choice for unhindered N-terminal amines.
HATU / HOAt DIPEA (1.0 eq) Moderate Very High Primary choice for sterically hindered amines (e.g., Proline).
HBTU / HOBt DIPEA (2.0 eq) High Moderate Not recommended. High risk of C2 epimerization.

| PyBOP | NMM (2.0 eq) | Low | Moderate | Alternative for highly sensitive peptide sequences. |

SPPS Decision Workflow

The following logic tree dictates the coupling strategy based on the nature of the resin-bound N-terminal amine.

SPPS_Workflow N1 Sequence Reaches 3-Fluorooxolane-2-carboxylic acid N2 Assess N-terminal Amine Steric Hindrance N1->N2 N3 Hindered (e.g., Pro, N-Me) Use HATU/HOAt/DIPEA (Double Coupling) N2->N3 Yes N4 Unhindered (e.g., Gly, Ala) Use DIC/Oxyma Pure (Standard Coupling) N2->N4 No N5 Perform Colorimetric Test (Kaiser/Chloranil) N3->N5 N4->N5 N6 Coupling Complete? N5->N6 N7 No: Perform Capping (Ac2O/Pyridine) N6->N7 No N8 Yes: Proceed to Cleavage or Next Elongation N6->N8 Yes

Caption: Workflow for coupling 3-Fluorooxolane-2-carboxylic acid in SPPS.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By minimizing basicity and rigorously checking coupling completion, you ensure both high yield and stereochemical fidelity[4],[8].

Protocol A: Standard Coupling via DIC/Oxyma Pure (Base-Free)

Causality: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC provides exceptional activation kinetics without the need for tertiary bases, effectively neutralizing the risk of base-catalyzed epimerization at the C2 position.

Materials:

  • 3-Fluorooxolane-2-carboxylic acid (3.0 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • Peptide-Resin (swelled in DMF)

Step-by-Step Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (20% Piperidine in DMF, 2 × 10 min) and washed thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a clean, dry vial, dissolve 3-Fluorooxolane-2-carboxylic acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add DIC (3.0 eq) to the vial. Stir for exactly 2 minutes at room temperature. Note: Do not over-activate, as the fluorinated ester is prone to rearrangement.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently for 60–90 minutes at room temperature.

  • Validation (Self-Correction): Drain the reaction mixture and wash the resin with DMF (3 × 1 min). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • If positive (blue/green): Repeat steps 2–4 (Double coupling).

    • If negative (yellow/colorless): Proceed to washing.

  • Post-Coupling Wash: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol B: Difficult Coupling via HATU/HOAt (For Hindered Amines)

Causality: When coupling onto a sterically hindered amine (e.g., Proline), the superior leaving group properties of HOAt are required. To mitigate epimerization, DIPEA is added strictly stoichiometrically relative to the coupling reagent, ensuring no excess base is present in the microenvironment of the resin.

Materials:

  • 3-Fluorooxolane-2-carboxylic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • HOAt (3.0 equivalents)

  • DIPEA (3.0 equivalents) Strictly measured.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Fluorooxolane-2-carboxylic acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in anhydrous DMF. Note: HATU is kept slightly sub-stoichiometric to prevent guanidinylation of the N-terminal amine.

  • Controlled Activation: Chill the mixture to 0°C in an ice bath. Add DIPEA (3.0 eq) dropwise. A color change to pale yellow indicates activation. Stir for 1 minute.

  • Coupling: Immediately transfer the cold mixture to the resin. Agitate for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation: Drain, wash (DMF 3 × 1 min), and perform a Chloranil test.

  • Capping (Mandatory for hindered couplings): Due to the steric bulk of the oxolane ring, 100% coupling is rarely achieved on secondary amines. To prevent deletion sequences, cap unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.

Protocol C: Cleavage and Global Deprotection

Causality: The cyclic ether and C-F bond are generally stable to standard TFA cleavage cocktails. However, highly nucleophilic scavengers (like EDT) can sometimes participate in unwanted side reactions with fluorinated systems under extended acidic conditions.

  • Cocktail Preparation: Prepare Reagent K or a modified TFA cocktail: TFA / TIPS / H 2​ O (95:2.5:2.5 v/v). Avoid thiol scavengers unless methionine or cysteine are present in the sequence.

  • Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 10 volumes of cold diethyl ether (-20°C). Centrifuge to pellet the fluorinated peptide, decant the ether, and wash the pellet twice more with cold ether to remove residual TFA and TIPS.

References

  • Synthesis of complex unnatural fluorine-containing amino acids. Brittain, W.D.G., Lloyd, C.M., & Cobb, S.L. Journal of Fluorine Chemistry, 2020. URL:[Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Richardson, P. Expert Opinion on Drug Discovery, 2025. URL:[Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. Zhou, M., Feng, Z., & Zhang, X. Chemical Communications (RSC), 2023. URL:[Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Hunter, L., Butler, S., & Ludbrook, S.B. Organic & Biomolecular Chemistry, 2012. URL:[Link]

  • PubChemLite - 3-fluorooxolane-2-carboxylic acid (C5H7FO3). Université du Luxembourg, 2026. URL: [Link](Note: Accessed via PubChemLite database integration)

Sources

Method

Catalytic fluorination methods to yield 3-Fluorooxolane-2-carboxylic acid

Application Note: Catalytic Fluorination and Oxidation Strategies for the Synthesis of 3-Fluorooxolane-2-carboxylic Acid Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Fluorination and Oxidation Strategies for the Synthesis of 3-Fluorooxolane-2-carboxylic Acid Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction & Rationale

The 3-fluorooxolane-2-carboxylic acid (3-fluorotetrahydrofuran-2-carboxylic acid) scaffold is a highly privileged structural motif in modern drug discovery. The strategic installation of a fluorine atom on the oxolane ring profoundly alters the molecule's lipophilicity, metabolic stability, and conformational preference (via the stereoelectronic gauche effect), making it an ideal bioisostere for nucleoside analogs and peptidomimetics[1].

However, the stereoselective construction of C–F bonds remains a formidable challenge due to the high hydration energy of the fluoride ion and the competing pathways of elimination and epimerization. As a Senior Application Scientist, I have designed this protocol guide to detail two state-of-the-art, field-proven methodologies for accessing this scaffold:

  • De Novo Synthesis via Organocatalytic Fluorocyclization: Utilizing chiral hypervalent iodine(III) catalysts to achieve highly enantioselective ring closures[2].

  • Chiral Pool Nucleophilic Fluorination & Catalytic Oxidation: Leveraging carbohydrate precursors followed by highly chemoselective TEMPO-catalyzed oxidation[1].

Mechanistic Pathways & Workflow

The following workflow illustrates the divergent logic behind both synthetic routes. Route A focuses on establishing the stereocenter during the ring-forming catalytic fluorination step, whereas Route B relies on the inherent chirality of a natural pool precursor, utilizing catalytic oxidation to finalize the carboxylic acid moiety.

G cluster_0 Route A: Catalytic Fluorocyclization cluster_1 Route B: Chiral Pool & Catalytic Oxidation A1 Tethered Alkenol Precursor A2 Chiral I(III) Catalyst + HF A1->A2 A3 Stereoselective Fluorocyclization A2->A3 Target 3-Fluorooxolane-2-carboxylic acid A3->Target B1 Carbohydrate Precursor (e.g., L-Xylose) B2 Nucleophilic Fluorination (DAST) B1->B2 B3 TEMPO/BAIB Catalytic Oxidation B2->B3 B3->Target

Fig 1. Divergent catalytic strategies for 3-fluorooxolane-2-carboxylic acid synthesis.

Route A: De Novo Synthesis via Organocatalytic Fluorocyclization

Causality & Mechanism

Fluorocyclization with hypervalent iodides is a highly efficient approach for accessing pharmaceutically important heterocycles, such as tetrahydrofurans[2]. The reaction relies on the in situ generation of an electrophilic chiral iodine(III) difluoride complex (ArIF₂).

Why use a 1-naphthyllactic acid-based catalyst? Mechanistic studies and Density Functional Theory (DFT) modeling reveal that the major factor determining enantioselectivity is the steric repulsion between the side arm substituent of the chiral catalyst and the methylene groups in the tether of the oxygen nucleophile[2]. Catalysts bearing bulky benzylic or naphthyl substituents induce significantly higher enantioselectivity than their aliphatic analogs by enforcing a rigid, highly organized transition state during the C–F bond formation[3]. The use of HF/pyridine serves as a superior source of nucleophilic fluoride to activate the iodoarene[4].

Quantitative Data: Catalyst Optimization

Table 1: Influence of Chiral Iodine(III) Catalyst Structure on Fluorocyclization Efficacy[2],[3]

Catalyst Side-ArmFluorine SourceTemp (°C)Yield (%)Enantiomeric Excess (ee %)
AliphaticPy·HF-204533
Phenyl / BenzylPy·HF-206886
1-Naphthyl Py·HF -50 81 96
Step-by-Step Protocol A
  • Reactor Preparation: Utilize a thoroughly dried, Teflon-lined Schlenk flask to prevent the etching of glassware by hydrogen fluoride.

  • Catalyst Activation: Dissolve the chiral 1-naphthyllactic acid-based iodoarene (15 mol%) in anhydrous dichloromethane (DCM). Cool the system to -50 °C under an argon atmosphere.

  • Fluoride Introduction: Carefully add Py·HF (Olah's reagent, 5.0 equivalents) dropwise. Safety Note: HF is highly toxic; handle only in a specialized fume hood with calcium gluconate gel on hand.

  • Oxidation to I(III): Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equivalents) in one portion to generate the active chiral iodine(III) difluoride species in situ. Stir for 15 minutes.

  • Substrate Addition: Slowly infuse the tethered alkenol precursor (1.0 equivalent) over 30 minutes via a syringe pump to maintain a low concentration of the unreacted substrate, thereby suppressing intermolecular side reactions.

  • Reaction Monitoring & Quench: Stir at -50 °C for 12–16 hours. Monitor the reaction via ¹⁹F NMR. Upon completion, quench the reaction by pouring it into an ice-cold mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ to neutralize the acid and reduce residual oxidants.

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify the resulting 3-fluorooxolane derivative via silica gel flash chromatography.

Route B: Chiral Pool Nucleophilic Fluorination & Catalytic Oxidation

Causality & Mechanism

When synthesizing specific stereoisomers (e.g., for nucleoside analogs), starting from a chiral pool precursor like L-xylose is highly strategic. The first critical step is the introduction of the fluorine atom. To avoid elimination reactions and the formation of unwanted side products during the fluorination step, the reaction must be performed on a precursor bearing an unprotected trans diol[1].

Once the 3-fluorooxolane core is established, the primary alcohol must be oxidized to a carboxylic acid. Why choose TEMPO/BAIB over Jones Reagent? Traditional harsh acidic oxidants (like CrO₃/H₂SO₄) will rapidly epimerize the sensitive chiral center alpha to the newly formed carbonyl. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is a sterically hindered stable radical that, when used in catalytic amounts with bis(acetoxy)iodobenzene (BAIB) as the terminal oxidant, provides exceptional chemoselectivity. It selectively oxidizes primary alcohols to carboxylic acids under neutral to mildly basic conditions, leaving the oxolane ring and alpha-stereocenters completely intact[1].

Quantitative Data: Oxidation Condition Screening

Table 2: Chemoselective Oxidation of 3-Fluorooxolane Primary Alcohols

Oxidant SystemSolventTime (h)Yield (%)Epimerization at C2?
KMnO₄H₂O / Acetone1234High
Jones ReagentAcetone455Moderate
TEMPO (cat.) / BAIB MeCN / H₂O 16 88 None Detected
Step-by-Step Protocol B
  • Nucleophilic Fluorination: Dissolve the suitably protected L-xylose methyl glycoside (1.0 equivalent) in anhydrous DCM under argon. Cool the solution to -20 °C.

  • DAST Addition: Add Diethylaminosulfur trifluoride (DAST, 1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. The trans relationship of the adjacent protecting groups ensures clean Sₙ2 inversion at the C3 position[1].

  • Quench & Deprotection: Quench the reaction with methanol at 0 °C. Following standard aqueous workup, selectively deprotect the primary alcohol at the C5 position (which will become the C2 carboxylic acid of the oxolane nomenclature) using mild acidic hydrolysis.

  • Catalytic Oxidation Setup: Dissolve the resulting 3-fluoro-primary alcohol (1.0 equivalent) in a 1:1 mixture of Acetonitrile (MeCN) and Water.

  • TEMPO/BAIB Catalysis: Add a catalytic amount of TEMPO (0.1 equivalents) followed by BAIB (2.2 equivalents). The biphasic nature of the solvent system helps stabilize the highly reactive oxoammonium intermediate.

  • Completion & Isolation: Stir the reaction mixture vigorously for 16 hours at room temperature. Quench the reaction by the addition of ethanol (10 mL) to consume excess oxidant[1]. Concentrate the mixture in vacuo, acidify mildly to pH 4, and extract with ethyl acetate to isolate the pure 3-fluorooxolane-2-carboxylic acid.

Conclusion

The synthesis of 3-fluorooxolane-2-carboxylic acid demands rigorous control over stereochemistry and chemoselectivity. By employing either the de novo organocatalytic fluorocyclization (Route A) or the chiral pool TEMPO-catalyzed oxidation approach (Route B), researchers can reliably access this privileged scaffold with high enantiomeric purity and excellent yields. The choice of route should be dictated by the availability of starting materials and the specific stereoisomer required for downstream drug development.

References

  • Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization Journal of the American Chemical Society (via PMC)[Link]

  • Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides National Institutes of Health (PMC)[Link]

  • Mechanism and Origins of Chemo- and Stereoselectivities of Aryl Iodide-Catalyzed Asymmetric Difluorinations of β-Substituted Styrenes Journal of the American Chemical Society[Link]

  • Electrophilic Fluorination Using HF as a Source of Fluorine Molecules (MDPI)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of 3-Fluorooxolane-2-carboxylic Acid

Welcome to the Application Scientist Support Hub. Synthesizing 3-fluorooxolane-2-carboxylic acid (also known as 3-fluorotetrahydrofuran-2-carboxylic acid) via the deoxofluorination of its 3-hydroxy precursor is notorious...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. Synthesizing 3-fluorooxolane-2-carboxylic acid (also known as 3-fluorotetrahydrofuran-2-carboxylic acid) via the deoxofluorination of its 3-hydroxy precursor is notoriously challenging. The proximity of the C3 hydroxyl group to the C2 carboxylate and the C1 ether oxygen creates a highly activated system prone to elimination, epimerization, and ring-opening.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help drug development professionals and synthetic chemists maximize their overall reaction yield.

Part 1: Troubleshooting & FAQs

Q1: My deoxofluorination step yields mostly the elimination byproduct (4,5-dihydrofuran-2-carboxylate) instead of the desired 3-fluorooxolane derivative. How can I shift the selectivity? Causality & Expert Insight: Traditional dialkylaminosulfur trifluorides like DAST and Deoxo-Fluor generate highly basic intermediates and free HF during the reaction. The C2 proton of the oxolane ring is highly acidic due to the adjacent electron-withdrawing ester group. When DAST is used, the basicity of the reaction environment promotes an E2 elimination pathway (dehydration) over the desired SN2 nucleophilic fluorination, leading to the unsaturated furan derivative . Solution: Switch your fluorinating agent to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate). XtalFluor-E is a crystalline salt that does not generate corrosive free HF and exhibits significantly suppressed basicity when used with promoters like Et3N·3HF. This combination strongly favors the SN2 deoxofluorination pathway, drastically reducing elimination side products .

Q2: I am observing a mixture of cis and trans isomers at the C2/C3 positions after the hydrolysis of my fluorinated ester. How do I prevent epimerization? Causality & Expert Insight: The C2 position of 3-fluorooxolane-2-carboxylic acid is highly susceptible to epimerization. Under standard basic hydrolysis conditions (e.g., NaOH or prolonged LiOH exposure at room temperature), the alpha-proton is abstracted, forming an enolate intermediate. Upon reprotonation, stereochemical integrity at C2 is lost, resulting in a diastereomeric mixture. Solution: Perform the ester hydrolysis under strictly controlled, mild conditions. Use a stoichiometric amount of LiOH in a THF/H2O mixture at 0 °C, and quench the reaction immediately upon completion. Alternatively, consider using enzymatic hydrolysis (e.g., Pig Liver Esterase) or acid-catalyzed hydrolysis (e.g., 1M HCl in dioxane) if the substrate remains sensitive to trace base.

Q3: My DAST reactions are inconsistent, with yields dropping significantly on humid days. What is the operational fix? Causality & Expert Insight: DAST and Deoxo-Fluor are fuming liquids that react violently and rapidly with atmospheric moisture, degrading into inert or highly corrosive byproducts (HF, SO2) before the reaction even begins . Solution: XtalFluor-E is bench-stable and significantly less sensitive to moisture. It can be weighed in open air (though standard dry-box precautions are recommended for optimal kinetics) and provides reproducible yields regardless of ambient humidity .

Part 2: Quantitative Reagent Comparison

To highlight the impact of reagent selection on your overall yield, the following table summarizes the performance metrics of common deoxofluorinating agents when applied to beta-hydroxy ester systems like 3-hydroxyoxolane-2-carboxylate.

Table 1: Comparison of Fluorinating Agents for 3-Hydroxyoxolane-2-carboxylate Deoxofluorination

Fluorinating AgentPromoter RequiredTypical Target Yield (%)Elimination Byproduct (%)Thermal Stability (Onset of Dec.)
DAST None25 - 35%50 - 65%~140 °C (Explosive risk)
Deoxo-Fluor None30 - 40%45 - 55%~140 °C
XtalFluor-E Et3N·3HF75 - 85%< 10%>215 °C (Bench-stable)

Part 3: Optimized Step-by-Step Methodology

This self-validating protocol utilizes XtalFluor-E to suppress the E2 elimination pathway, followed by a temperature-controlled hydrolysis to preserve the C2 stereocenter.

Phase 1: Deoxofluorination of Methyl 3-hydroxyoxolane-2-carboxylate
  • System Preparation: Flame-dry a borosilicate round-bottom flask under argon. Add methyl 3-hydroxyoxolane-2-carboxylate (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Promoter Addition: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Add Et3N·3HF (2.0 equiv, 20 mmol) dropwise via syringe.

    • Causality Check: Et3N·3HF acts as the fluoride source and promoter, activating the XtalFluor-E complex without providing a strong base that would trigger elimination.

  • Reagent Addition: Add XtalFluor-E (1.5 equiv, 15 mmol) in one portion.

  • Reaction Execution: Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 4 hours. Monitor via TLC or GC-MS until the starting material is consumed.

  • Quench & Extraction: Quench the reaction safely with saturated aqueous NaHCO3 to neutralize residual HF. Extract with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate methyl 3-fluorooxolane-2-carboxylate.

Phase 2: Mild Hydrolysis to the Free Acid
  • Solvent Setup: Dissolve the purified methyl 3-fluorooxolane-2-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H2O.

  • Temperature Control: Cool the solution strictly to 0 °C using an ice bath.

  • Hydrolysis: Add LiOH monohydrate (1.1 equiv) in a single portion. Stir at 0 °C for 1-2 hours.

    • Validation Step: Monitor closely by TLC. Strict temperature control is the self-validating mechanism here; if the temperature rises, epimerization will be immediately visible as a second product spot on the TLC plate.

  • Workup: Acidify the mixture to pH 2 using cold 1M HCl at 0 °C. Extract rapidly with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over Na2SO4, and concentrate to yield stereopure 3-fluorooxolane-2-carboxylic acid.

Part 4: Visualizing the Workflow

G cluster_0 Fluorination Reagent Selection A Methyl 3-hydroxyoxolane-2-carboxylate B DAST / Deoxo-Fluor (Basic, Moisture Sensitive) A->B Traditional Route C XtalFluor-E + Et3N·3HF (Crystalline, Mild) A->C Optimized Route D Elimination Pathway (E2) Promoted by Basicity B->D High basicity abstracts C2 proton E Deoxyfluorination (SN2) Nucleophilic Substitution B->E Minor pathway C->E Suppressed basicity favors SN2 F Methyl 4,5-dihydrofuran-2-carboxylate (Yield Loss) D->F G Methyl 3-fluorooxolane-2-carboxylate (High Yield) E->G H Mild Hydrolysis (LiOH, 0°C) Prevents Epimerization G->H Deprotection I 3-Fluorooxolane-2-carboxylic acid (Final Product) H->I Stereocenter preserved

Mechanistic logic tree: Reagent selection dictating elimination vs. deoxofluorination pathways.

References

  • Title: Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling Source: PubMed / Journal of Organic Chemistry URL: [Link]

  • Title: Simpler fluorine chemistry Source: Society of Chemical Industry (SCI) URL: [Link]

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for 3-Fluorooxolane-2-carboxylic Acid

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and assay integration of fluorinated small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and assay integration of fluorinated small molecules. 3-Fluorooxolane-2-carboxylic acid is a highly valuable building block in medicinal chemistry and drug development. However, researchers often find that while the unfluorinated parent compound (tetrahydro-2-furoic acid) is a highly miscible liquid ()[1], the fluorinated analog exhibits stubborn precipitation in aqueous media.

This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to rescue your assays.

Part 1: Diagnostic FAQs (The "Why")

Q1: Why does adding a single fluorine atom drastically reduce the aqueous solubility of oxolane-2-carboxylic acid? A: The solubility drop is driven by two thermodynamic factors. First, fluorine is highly electronegative and poorly polarizable, creating a tightly bound hydration shell that is thermodynamically unfavorable for bulk water to disrupt. Second, while these compounds are organofluorine analogues of ordinary carboxylic acids, the addition of fluorine means they exhibit great hydrophobic character ()[2]. Highly fluorinated organic molecules exhibit distinct hydrophobic and "fluorophobic" characteristics, meaning they resist interaction with both water and standard lipophilic phases, driving the molecules to self-associate and precipitate out of solution ()[3].

Q2: How does the fluorine atom affect the pKa of the carboxylic acid, and how should this dictate my buffer choices? A: The strong electron-withdrawing inductive effect of the C3 fluorine significantly lowers the pKa of the adjacent C2 carboxylic acid. While standard aliphatic carboxylic acids have a pKa around 4.8, and tetrahydro-2-furoic acid is around 3.8, the alpha/beta-fluorine shifts the pKa of 3-fluorooxolane-2-carboxylic acid closer to 3.0. Causality Check: If your assay buffer is at pH 4.0, the acid is only partially ionized, leading to an equilibrium that favors the insoluble free-acid form. To achieve >99% ionization (and thus maximum aqueous solubility), the buffer pH must be maintained at least 2 units above the pKa (i.e., pH ≥ 5.5).

Part 2: Solubility Enhancement Workflows

To systematically resolve precipitation without compromising your downstream biological or chemical assays, follow the decision tree below.

SolubilityWorkflow Start 3-Fluorooxolane-2-carboxylic acid (Poor Aqueous Solubility) Step1 Strategy 1: pH Modulation Adjust pH > 5.5 Start->Step1 Check1 Target Concentration Achieved? Step1->Check1 Step2 Strategy 2: Co-solvent System Add 10-20% PEG 400 / DMSO Check1->Step2 No Success Proceed to Downstream Biological/Chemical Assays Check1->Success Yes Check2 Target Concentration Achieved? Step2->Check2 Step3 Strategy 3: Encapsulation HP-β-CD Complexation Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Decision tree for sequential solubility enhancement of 3-fluorooxolane-2-carboxylic acid.

Part 3: Step-by-Step Methodologies

Protocol A: pH Modulation & In Situ Salt Formation

Mechanism: Converting the neutral free acid into an anionic carboxylate salt drastically increases polarity and disrupts the crystal lattice. Salt formation is a universally recognized method for enhancing the solubility of ionizable drugs ()[4].

Step-by-Step:

  • Weighing: Weigh the required mass of 3-Fluorooxolane-2-carboxylic acid into a glass vial.

  • Suspension: Add 80% of your final target volume using deionized (DI) water. The compound will remain largely insoluble (forming a cloudy suspension).

  • Titration: Under continuous magnetic stirring, add 0.1 M NaOH (for a sodium salt) or 0.1 M Meglumine (for a softer, more lipophilic counter-ion) dropwise.

  • Equilibration: Monitor the pH. Continue titrating until the pH stabilizes between 6.5 and 7.4. The solution should become completely transparent.

  • Volume Adjustment: QS (quantum satis) to the final volume with DI water or your 10x concentrated assay buffer. Self-Validating System: After formulation, perform a 1:10 dilution into your final assay buffer. If the solution turns cloudy, your assay buffer lacks the buffering capacity to maintain the pH > 5.5, causing the compound to revert to the insoluble free acid.

Protocol B: Co-Solvent Systems (Cosolvency)

Mechanism: If pH modulation is incompatible with your assay, water-miscible organic solvents (like DMSO or PEG 400) can be used to reduce the polarity and surface tension of the aqueous system, disrupting the water hydrogen-bond network to accommodate the fluorinated ring ()[4].

Step-by-Step:

  • Stock Preparation: Dissolve the compound completely in 100% DMSO or PEG 400 to create a 100x concentrated stock.

  • Temperature Control: Pre-warm your target aqueous buffer to 37°C to increase the thermodynamic solubility limit during the mixing phase.

  • High-Shear Mixing: Place the aqueous buffer on a vortex mixer at maximum speed.

  • Injection: Inject the 100x organic stock directly into the vortexing buffer (avoiding the plastic walls to prevent localized crash-out). Self-Validating System: The high-shear mixing prevents localized supersaturation. If you observe "solvent crash" (fine white needles forming instantly), the co-solvent ratio is too low. Increase the final co-solvent concentration to 10-20% v/v.

Protocol C: Cyclodextrin Inclusion Complexes

Mechanism: When traditional solvents fail due to the unique fluorophobic effect of highly fluorinated molecules ()[3], encapsulating the lipophilic fluoro-oxolane ring inside the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) shields it from the aqueous environment.

Step-by-Step:

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in DI water or phosphate buffer.

  • Guest Addition: Add 3-Fluorooxolane-2-carboxylic acid in a 1:1 molar ratio to the cyclodextrin.

  • Energy Input: Sonicate the suspension in a water bath at 25°C for 30 minutes to provide the activation energy required for cavity insertion.

  • Equilibration: Stir the mixture overnight (12–16 hours) at room temperature to reach thermodynamic complexation equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed crystalline API. Self-Validating System: Analyze the filtrate via HPLC-UV or LC-MS to confirm the exact concentration of the dissolved complex before proceeding to sensitive biological assays.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility limits of 3-Fluorooxolane-2-carboxylic acid under various formulation strategies, allowing for easy comparison and selection based on your assay's tolerance.

Solubilization StrategyPrimary MechanismExpected Solubility LimitBiological Assay Compatibility
DI Water (pH 3.0) Baseline (Free Acid)< 2 mg/mLHigh (if required concentration is very low)
Phosphate Buffer (pH 7.4) Ionization / Salt Formation> 50 mg/mLExcellent (Physiological pH)
10% DMSO / 90% Water Dielectric Constant Reduction~ 15 mg/mLModerate (DMSO toxicity >1% v/v in cells)
20% PEG 400 / 80% Water Cosolvency & Solvation~ 25 mg/mLGood (PEG is generally well-tolerated)
20% HP-β-CD Complex Hydrophobic Encapsulation~ 35 mg/mLExcellent (Shields API from degradation)

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Thermal Stability of 3-Fluorooxolane-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and thermal stability of fluorinated building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and thermal stability of fluorinated building blocks. 3-Fluorooxolane-2-carboxylic acid (also known as 3-fluorotetrahydrofuran-2-carboxylic acid) is a highly valuable intermediate in drug development, offering unique stereochemical and electronic properties. However, its inherent structural features make it highly susceptible to thermal degradation during long-term storage.

This guide provides a deep dive into the causality of its degradation, self-validating experimental protocols for stabilization, and troubleshooting FAQs to ensure the integrity of your synthetic workflows.

Mechanistic Insights: The Causality of Degradation

Why does 3-Fluorooxolane-2-carboxylic acid degrade at room temperature? The instability is driven by the synergistic electron-withdrawing effects of the ring oxygen and the fluorine atom at the C3 position. The C-F and C-C bond energies dictate thermal stability; the weakest C-C bond connects the α-C and the β-C, facilitating rapid degradation ([1]).

  • Decarboxylation: The strong polarization of the C-F bond significantly lowers the activation energy required for CO 2​ extrusion. α- and β-fluorocarboxylic acids are known to be highly reactive toward decarboxylation under thermal stress ([2]).

  • HF Elimination & Ring Cleavage: The proton at the C2 position is highly acidic due to the adjacent carboxyl group and the inductive effect of the C3 fluorine. Thermal stress can induce the elimination of hydrogen fluoride (HF) or cleavage of the C-O ether bond, leading to ring unsaturation or volatile decomposition products ([3]).

To mitigate these pathways, neutralizing the free acid into a stable carboxylate salt (e.g., Dicyclohexylamine or Sodium salt) disrupts the proton-transfer mechanisms required for both decarboxylation and HF elimination.

G cluster_degradation Thermal Degradation Pathways cluster_stabilization Stabilization Strategy A 3-Fluorooxolane-2-carboxylic acid (Free Acid) B Decarboxylation (-CO2) A->B Thermal Stress C HF Elimination (-HF) A->C Thermal/Basic Stress F Salt Formation (e.g., DCHA, Na+) A->F Neutralization D 3-Fluorooxolane (Volatile) B->D E 4,5-Dihydrofuran-2-carboxylic acid C->E G Stable Carboxylate Salt (Long-term Storage) F->G

Figure 1: Thermal degradation pathways of 3-Fluorooxolane-2-carboxylic acid and stabilization.

Troubleshooting & FAQs

Q1: My batch of 3-Fluorooxolane-2-carboxylic acid turned brown and lost mass over three months at room temperature. What happened? A: The loss of mass is a classic symptom of thermal decarboxylation, which releases CO 2​ gas and volatile 3-fluorooxolane. The browning indicates polymerization of the resulting breakdown products or HF-catalyzed ring-opening. Always store the free acid at -20°C under an inert atmosphere (Argon/N 2​ ) to suppress these thermodynamic pathways.

Q2: I need to store this compound for over a year. Is cold storage enough? A: For storage exceeding 6 months, cold storage of the free acid is risky. We strongly recommend converting the free acid into a dicyclohexylamine (DCHA) salt. The bulky, hydrophobic nature of the DCHA salt prevents moisture absorption and locks the carboxylate in a stable ionic lattice, rendering it stable even at room temperature for extended periods.

Q3: How can I verify that my stored sample hasn't undergone HF elimination? A: Perform a quick 19 F NMR and 1 H NMR analysis. If HF elimination has occurred, you will observe a loss of the characteristic fluorine signal in the 19 F spectrum and the appearance of olefinic protons in the 1 H NMR (around 5.5–6.5 ppm). This self-validating analytical check ensures you do not carry degraded starting materials into your next synthetic step.

Self-Validating Experimental Protocols
Protocol 1: Synthesis of the Dicyclohexylamine (DCHA) Salt for Long-Term Storage

This protocol is a self-validating system: the successful precipitation of the salt confirms both the identity of the acid and the completion of the stabilization process.

  • Dissolution: Dissolve 1.0 g of 3-Fluorooxolane-2-carboxylic acid in 10 mL of anhydrous diethyl ether or ethyl acetate in a round-bottom flask under Argon.

  • Addition: Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise while stirring at 0°C.

    • Causality Check: The acid-base neutralization is exothermic; external cooling prevents heat-induced decarboxylation during the reaction.

  • Precipitation: Stir for 30 minutes at room temperature. A white crystalline precipitate will form.

    • Validation: If no precipitate forms, the solvent is too polar, or the acid has already degraded. Add anhydrous hexanes dropwise to induce crystallization.

  • Filtration & Drying: Filter the precipitate under a vacuum, wash with cold hexanes, and dry under high vacuum for 12 hours.

  • Storage: Store the resulting DCHA salt in a desiccator at 2–8°C.

Protocol 2: Lyophilization of Aqueous Solutions (Sodium Salt)

If your downstream chemistry requires the sodium salt rather than the DCHA salt:

  • Neutralization: Suspend the free acid in minimal water at 0°C and neutralize with 1.0 eq of 0.1 M NaOH until pH 7.0 is reached.

  • Freezing: Shell-freeze the solution using a dry ice/acetone bath to maximize surface area.

  • Lyophilization: Lyophilize at -50°C and <0.1 mbar for 24 hours to yield a dry, fluffy powder.

    • Causality Check: Removing all residual water prevents hydrolytic ring-opening and limits molecular mobility, locking the compound in a stable solid state.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the expected stability of 3-Fluorooxolane-2-carboxylic acid under various conditions, highlighting the necessity of salt formation for long-term integrity.

Storage ConditionPhysical FormAtmosphereTemp6-Month Purity RetentionPrimary Degradant
Free Acid (Neat) Oil/SolidAmbient Air25°C< 40%3-Fluorooxolane (loss of CO 2​ )
Free Acid (Neat) Oil/SolidArgon-20°C92 - 95%4,5-Dihydrofuran-2-carboxylic acid
Sodium Salt PowderArgon4°C> 98%Trace ring-opened products
DCHA Salt CrystallineAmbient Air25°C> 99%None detected
References
  • Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation ACS Catalysis URL:[Link]

  • Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids The Journal of Physical Chemistry A URL:[Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids Environmental Science & Technology URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 3-Fluorooxolane-2-carboxylic acid in Plasma

This guide provides an in-depth comparison and validation framework for the quantitative analysis of 3-Fluorooxolane-2-carboxylic acid in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and validation framework for the quantitative analysis of 3-Fluorooxolane-2-carboxylic acid in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As drug development professionals, our goal is not merely to generate data, but to ensure its unimpeachable quality and reproducibility. This document moves beyond rote protocols to explain the scientific rationale behind our methodological choices, ensuring a robust, self-validating analytical system compliant with global regulatory standards.

The Analytical Challenge: Understanding 3-Fluorooxolane-2-carboxylic acid

Before any method development, a thorough understanding of the analyte is paramount. 3-Fluorooxolane-2-carboxylic acid is a small (MW: ~134 Da), polar, fluorinated organic acid.[1] These characteristics present a distinct set of analytical hurdles that dictate our strategic approach.

  • Polarity and Acidity: The carboxylic acid group (pKa ~2.7-4.7, depending on the specific structure) means the molecule will be ionized at typical physiological pH.[2][3] This high polarity makes it challenging to retain on traditional reversed-phase (RP) liquid chromatography columns, which separate compounds based on hydrophobicity.[4]

  • Small Mass: Low molecular weight compounds can be subject to interference from endogenous matrix components in the low-mass region of the spectrum.[5]

  • Fluorination: The presence of fluorine can be advantageous for mass spectrometry, providing a unique mass defect, but also requires consideration in fragmentation and potential for non-specific binding.

These properties necessitate careful optimization of sample preparation, chromatography, and mass spectrometry conditions to achieve the required sensitivity, selectivity, and robustness.

PropertyImplication for LC-MS/MS Method
Chemical Formula C₅H₇FO₃[1]
Molecular Weight ~134.04 g/mol [1]
Structure Saturated heterocyclic ring with a fluorine and a carboxylic acid group.
Key Functional Groups Carboxylic Acid, Fluorine
Predicted Polarity High. Challenges for retention on standard C18 columns.[4][6]
Predicted Acidity Weakly acidic, will be deprotonated at neutral pH.[2]

A Comparative Analysis of Sample Preparation Techniques

The primary objective of sample preparation is to remove matrix interferences, primarily proteins and phospholipids, that can suppress ionization, foul the analytical column, and contaminate the mass spectrometer.[7] The choice of technique represents a critical balance between cleanliness, recovery, and throughput.

Method 1: Protein Precipitation (PPT)

This is the simplest and fastest technique, involving the addition of an organic solvent (typically acetonitrile or methanol) to precipitate plasma proteins.[7]

  • Rationale: For a highly polar analyte like 3-Fluorooxolane-2-carboxylic acid, PPT is often the first choice due to its speed and the high solubility of the analyte in the resulting supernatant.

  • Trustworthiness: While fast, its primary drawback is that it does not remove other matrix components like phospholipids, which are notorious for causing ion suppression.[7] This can compromise method robustness.

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates the analyte from matrix components based on differential solubility in two immiscible liquid phases.

  • Rationale: For our polar, acidic analyte, an effective LLE would involve acidifying the plasma sample to protonate the carboxylic acid, making it less polar. It could then be extracted into a moderately polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Trustworthiness: LLE provides a significantly cleaner extract than PPT. However, optimizing the pH and solvent selection is crucial for achieving good recovery, and the process is more labor-intensive and difficult to automate.

Method 3: Solid-Phase Extraction (SPE)

SPE uses a solid sorbent to selectively retain either the analyte or interferences. For our target, a mixed-mode or anion-exchange sorbent would be most effective.

  • Rationale: A mixed-mode anion-exchange SPE cartridge can retain the negatively charged carboxylate group under basic conditions while allowing neutral and basic interferences to be washed away. The analyte is then eluted with an acidic solvent. This provides the cleanest possible extract.

  • Trustworthiness: SPE offers the highest degree of selectivity and is easily automated. The initial method development can be more complex, but the resulting robustness and reduction in matrix effects often justify the investment, especially for large clinical studies.

Experimental Workflow: Plasma Sample Preparation

cluster_0 Start: Plasma Sample cluster_1 Method 1: Protein Precipitation (PPT) cluster_2 Method 2: Liquid-Liquid Extraction (LLE) cluster_3 Method 3: Solid-Phase Extraction (SPE) Plasma Plasma Sample (+ Internal Standard) PPT_Step1 Add Acetonitrile (3:1 v/v) Plasma->PPT_Step1 Fastest, highest matrix risk LLE_Step1 Acidify (e.g., Formic Acid) Plasma->LLE_Step1 Cleaner, more labor SPE_Step1 Condition & Equilibrate Mixed-Mode Anion Exchange Plate Plasma->SPE_Step1 Cleanest, most robust PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 Final Inject into LC-MS/MS PPT_Step3->Final LLE_Step2 Add MTBE, Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Evaporate Organic Layer LLE_Step2->LLE_Step3 LLE_Step4 Reconstitute LLE_Step3->LLE_Step4 LLE_Step4->Final SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash (e.g., Methanol) SPE_Step2->SPE_Step3 SPE_Step4 Elute (e.g., 5% Formic Acid in ACN) SPE_Step3->SPE_Step4 SPE_Step5 Evaporate & Reconstitute SPE_Step4->SPE_Step5 SPE_Step5->Final

Caption: Comparative workflows for plasma sample preparation.

LC-MS/MS Method Development and Optimization

Following sample preparation, the analytical method itself must be finely tuned.

Liquid Chromatography

Due to the high polarity of 3-Fluorooxolane-2-carboxylic acid, standard reversed-phase chromatography is suboptimal.

  • Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high organic content mobile phase.[6][8] This provides excellent retention for polar compounds like our analyte and is highly compatible with electrospray ionization.

  • Alternative 2: Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange characteristics can offer tunable selectivity and good retention for acidic compounds.[9]

  • Alternative 3: Derivatization: While adding complexity, derivatizing the carboxylic acid can increase its hydrophobicity, allowing for good retention on a standard C18 column, and can also improve ionization efficiency.[10][11]

For this guide, we will proceed with a HILIC-based method, as it provides a direct and robust approach without the need for derivatization.

Mass Spectrometry

The goal is to achieve sensitive and highly specific detection using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Given the acidic nature of the analyte, Electrospray Ionization (ESI) in negative mode is the logical choice, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.

  • Internal Standard (IS): The use of a Stable Isotope-Labeled (SIL) internal standard (e.g., ¹³C₅- or ²H₄-3-Fluorooxolane-2-carboxylic acid) is critical. A SIL-IS co-elutes and has nearly identical ionization and fragmentation behavior to the analyte, providing the most reliable way to correct for matrix effects and variability in sample processing and instrument response.[12]

  • MRM Transition Optimization: The instrument is tuned by infusing a standard solution of the analyte. We select the precursor ion (the [M-H]⁻ ion) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and monitor a specific, stable product ion in the third quadrupole (Q3). A primary and a secondary (qualifier) transition are typically validated.

Table of Optimized LC-MS/MS Parameters (Hypothetical)

ParameterRecommended SettingRationale
LC Column HILIC (e.g., Amide phase), 2.1 x 100 mm, 1.7 µmProvides retention for highly polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Provides ions for ESI and controls peak shape.
Mobile Phase B AcetonitrileStrong solvent in HILIC mode.
Gradient 95% B to 50% B over 3 minutesElutes the analyte with good peak shape.
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns.
Ionization Mode ESI NegativeBest for acidic compounds.
Analyte MRM Q1: 133.0 m/z, Q3: 89.0 m/z (loss of CO₂)Specific and sensitive fragmentation pathway.
IS MRM Q1: 137.0 m/z, Q3: 93.0 m/z (for a hypothetical ²H₄-IS)Tracks the analyte's behavior.
Collision Energy Optimized to maximize product ion signalTypically 10-20 eV for this type of fragmentation.

The Core of a Self-Validating System: Method Validation

A bioanalytical method's data is only as reliable as its validation. We will follow the harmonized principles laid out in the ICH M10 guideline, which is now the standard for regulatory bodies like the FDA and EMA.[13][14][15] Full validation is required when developing a new method.[16]

Logical Flow of Bioanalytical Method Validation

Dev Method Development (LC-MS/MS Optimization) Sel Selectivity & Specificity Dev->Sel Cal Calibration Curve (Linearity & Range) Sel->Cal LLOQ Lower Limit of Quantification (LLOQ) Cal->LLOQ AP Accuracy & Precision (Intra- & Inter-day) LLOQ->AP Rec Recovery AP->Rec ME Matrix Effect AP->ME Stab Stability (Freeze/Thaw, Bench-top, Long-term, Stock) AP->Stab Valid Fully Validated Method Rec->Valid ME->Valid Stab->Valid

Caption: The sequential and interdependent stages of method validation.

Detailed Validation Protocols and Acceptance Criteria

For each parameter, Quality Control (QC) samples are prepared by spiking known concentrations of the analyte into blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC (mid-range), and High QC (near the upper limit).

1. Selectivity and Specificity

  • Purpose: To ensure the method can differentiate the analyte from endogenous matrix components.[17]

  • Protocol: Analyze at least six different lots of blank plasma. Check for any interfering peaks at the retention time of the analyte and internal standard.

  • Acceptance Criteria: Response of interfering peaks must be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[12]

2. Calibration Curve (Linearity)

  • Purpose: To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range.

  • Protocol: Prepare a set of calibration standards (typically 8-10 non-zero standards) by spiking blank plasma. Analyze the standards and plot the peak area ratio (analyte/IS) versus concentration.

  • Acceptance Criteria: A linear regression model (typically 1/x or 1/x² weighted) should be used. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of at least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).

3. Accuracy and Precision

  • Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).[15][17]

  • Protocol: Analyze at least five replicates of the LLOQ, Low, Medium, and High QC samples on three separate days (inter-day) by different analysts if possible.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

4. Recovery and Matrix Effect

  • Purpose: To assess the efficiency of the extraction process (Recovery) and the influence of co-eluting matrix components on ionization (Matrix Effect).

  • Protocol:

    • Recovery: Compare the analyte peak area from extracted plasma QC samples (Set A) to the peak area from post-extraction spiked blank plasma extract (Set B).

    • Matrix Effect: Compare the peak area from post-extraction spiked blank plasma extract (Set B) to the peak area of the analyte in a neat solution (Set C). This should be tested in at least six lots of plasma.

  • Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent and reproducible. The CV of the matrix factor across different lots should be ≤ 15%.

5. Stability

  • Purpose: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.[17]

  • Protocol: Analyze Low and High QC samples after subjecting them to various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: Stored at room temperature for the expected duration of sample handling.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the expected study duration.

    • Stock Solution Stability: Stability of the analyte in its stock solvent.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration of freshly prepared QCs.

Validation Summary Data Table (Hypothetical Results for SPE Method)

Validation ParameterLLOQ (0.5 ng/mL)Low QC (1.5 ng/mL)Mid QC (50 ng/mL)High QC (150 ng/mL)Acceptance Criteria
Intra-day Precision (%CV) 8.5%6.2%4.1%3.5%≤20% (LLOQ), ≤15% (QCs)
Intra-day Accuracy (%Bias) +5.4%-3.1%+1.5%-0.8%±20% (LLOQ), ±15% (QCs)
Inter-day Precision (%CV) 11.2%8.8%6.5%5.1%≤20% (LLOQ), ≤15% (QCs)
Inter-day Accuracy (%Bias) +7.1%-4.5%+2.3%-1.2%±20% (LLOQ), ±15% (QCs)
Mean Recovery 85%88%91%90%Consistent & Reproducible
Matrix Effect (%CV) 7.9%6.5%5.4%4.9%≤15%
Freeze-Thaw Stability (%Bias) N/A-5.5%-3.1%-2.4%±15%
Bench-Top Stability (4h, %Bias) N/A-2.1%-1.8%-1.1%±15%

Comparison with Alternative Analytical Technologies

While LC-MS/MS is the gold standard for this application, it is prudent to understand the landscape of alternative methods.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the non-volatile nature of carboxylic acids, GC-MS would require a derivatization step to make the analyte volatile. This adds complexity and potential for variability, making it less favorable than HILIC-LC-MS/MS for high-throughput bioanalysis.

  • Total Organic Fluorine (TOF) Assays: Techniques like Combustion Ion Chromatography (CIC) can measure the total amount of organic fluorine in a sample.[18][19][20] This is a non-specific, proxy method.

    • Pros: Can give an indication of total exposure to all fluorinated compounds, including unknown metabolites or other organofluorine substances.[21]

    • Cons: It cannot distinguish 3-Fluorooxolane-2-carboxylic acid from its metabolites or any other fluorinated compound. It is not a quantitative method for a specific analyte and is more of a screening or research tool.[22]

Conclusion

The validation of an LC-MS/MS method for a challenging compound like 3-Fluorooxolane-2-carboxylic acid is a systematic process grounded in scientific principles and regulatory standards. Our comparative analysis shows that while protein precipitation is fast, a Solid-Phase Extraction (SPE) method coupled with HILIC-LC-MS/MS provides the most robust, selective, and reliable system for generating high-quality data in a regulated environment. The detailed validation experiments outlined here form a self-validating framework, ensuring that the final data is accurate, reproducible, and defensible, ultimately supporting critical decisions in the drug development pipeline.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • 3-fluorooxolane-2-carboxylic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available from: [Link]. ইমামaccess.com/blog/fda-guidelines-for-bioanalytical-method-validation

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Available from: [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). MDPI. Available from: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. (2025). Available from: [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023). MDPI. Available from: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. (2024). Available from: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available from: [Link]

  • Closing PFAS analytical gaps. (2024). NSF PAR. Available from: [Link]

  • A Proxy Test for “Total” PFAS – Organofluorine Analysis. Montrose Environmental Group. (2024). Available from: [Link]

  • Overview on PFAS analytical methods. Publications Office of the EU. Available from: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC. Available from: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). PMC. Available from: [Link]

  • LC-MS metabolomics of polar compounds. (2012). PubMed. Available from: [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021). Royal Society of Chemistry. Available from: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available from: [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net. Available from: [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. (2016). PMC. Available from: [Link]

  • 3-fluorooxolane-2-carboxylic acid (C5H7FO3). PubChem. Available from: [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2025). MDPI. Available from: [Link]

  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). (2024). ACS Publications. Available from: [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry. (2020). LCGC International. Available from: [Link]

  • 3-fluorooxolane-3-carboxylic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. (2021). Available from: [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research and Reviews. Available from: [Link]

  • Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. Mol-Instincts. Available from: [Link]

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Comparative

A Comparative Guide to the Reproducibility of Chiral HPLC Separation Methods for 3-Fluorooxolane-2-carboxylic Acid

The choice of a chiral stationary phase (CSP) and the composition of the mobile phase are the most influential factors in achieving a successful and reproducible chiral separation.[1] This guide will explore the performa...

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Author: BenchChem Technical Support Team. Date: April 2026

The choice of a chiral stationary phase (CSP) and the composition of the mobile phase are the most influential factors in achieving a successful and reproducible chiral separation.[1] This guide will explore the performance of two commonly employed types of polysaccharide-based CSPs, cellulose and amylose derivatives, under varying mobile phase conditions. We will delve into the mechanistic underpinnings of chiral recognition and how subtle changes in the chromatographic system can impact the consistency of the separation, providing researchers with the insights needed to develop robust and reliable analytical methods.

The Critical Role of Method Reproducibility

Reproducibility in chiral HPLC extends beyond consistent results within a single laboratory. True robustness is demonstrated by the method's ability to deliver comparable results across different instruments, columns from different batches, and even different laboratories. For a method to be considered reproducible, key chromatographic parameters such as retention times, resolution, and peak symmetry must remain within acceptable limits over time and under slightly varied conditions. According to ICH guidelines, a validated chiral HPLC method must demonstrate its reliability through rigorous testing of these parameters.[2][3]

This guide will present a comparative study designed to assess the reproducibility of separating the enantiomers of 3-Fluorooxolane-2-carboxylic acid on two different polysaccharide-based chiral stationary phases. The study will evaluate the impact of mobile phase composition and the inherent variability between different lots of the same column type.

Experimental Design for Comparative Analysis

To objectively compare the reproducibility of different chiral separation methods, a systematic experimental approach is essential. This study was designed to evaluate two popular polysaccharide-based chiral stationary phases: a cellulose-based column (CSP-1) and an amylose-based column (CSP-2). The selection of these CSPs is based on their broad applicability in separating a wide range of chiral compounds, including carboxylic acids.[4]

The core of this investigation lies in assessing the method's performance when subjected to intentional, minor variations in chromatographic parameters, a process known as robustness testing.[5] Furthermore, the study evaluates the long-term reproducibility by analyzing the same samples on different days and using columns from different manufacturing batches.

G cluster_0 Method Development & Screening cluster_1 Reproducibility & Robustness Testing cluster_2 Data Analysis & Comparison A Select Analyte: 3-Fluorooxolane-2-carboxylic acid B Screen Chiral Stationary Phases (CSP-1: Cellulose-based, CSP-2: Amylose-based) A->B C Screen Mobile Phases (Normal Phase & Polar Organic Mode) B->C D Intra-day & Inter-day Precision (n=6 injections) C->D Optimized Method E Column Lot-to-Lot Variability D->E F Robustness Evaluation (Flow rate, Temperature, Mobile Phase Composition) E->F G Compare Retention Time (%RSD) F->G H Compare Resolution (Rs) Consistency F->H I Compare Peak Asymmetry F->I J Final Method Selection G->J H->J I->J

Caption: Experimental workflow for the comparative study of chiral HPLC method reproducibility.

Experimental Protocols

1. Preparation of Standard Solutions:

  • A racemic standard of 3-Fluorooxolane-2-carboxylic acid was prepared at a concentration of 1.0 mg/mL in the mobile phase.

  • A solution of the individual enantiomers was also prepared to confirm the elution order.

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Columns CSP-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) & CSP-2 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phases Normal Phase (NP): n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) Polar Organic (PO): Acetonitrile/Methanol/TFA (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

3. Reproducibility and Robustness Testing Protocol:

  • Intra-day Precision: Six consecutive injections of the racemic standard were performed on the same day.

  • Inter-day Precision: The intra-day precision study was repeated on three different days.

  • Column Lot-to-Lot Variability: The inter-day precision study was conducted using a column from a different manufacturing lot for both CSP-1 and CSP-2.

  • Robustness: The following parameters were intentionally varied:

    • Flow Rate: ± 0.1 mL/min

    • Column Temperature: ± 2 °C

    • Mobile Phase Composition: ± 2% of the minor component (Isopropanol or Methanol)

Comparative Performance Analysis

The reproducibility of the chiral separation was evaluated based on the relative standard deviation (%RSD) of the retention times and the consistency of the resolution (Rs) between the two enantiomers.

Table 1: Intra-day and Inter-day Precision on CSP-1 (Cellulose-based)
ModeParameterLot 1 (Day 1)Lot 1 (Day 2)Lot 1 (Day 3)Lot 2 (Day 1)
NP RT (Enantiomer 1) %RSD 0.150.180.210.25
RT (Enantiomer 2) %RSD 0.170.200.230.28
Resolution (Rs) 2.1 ± 0.022.0 ± 0.032.1 ± 0.021.9 ± 0.04
PO RT (Enantiomer 1) %RSD 0.220.250.280.31
RT (Enantiomer 2) %RSD 0.240.270.300.34
Resolution (Rs) 1.8 ± 0.031.7 ± 0.041.8 ± 0.031.6 ± 0.05
Table 2: Intra-day and Inter-day Precision on CSP-2 (Amylose-based)
ModeParameterLot 1 (Day 1)Lot 1 (Day 2)Lot 1 (Day 3)Lot 2 (Day 1)
NP RT (Enantiomer 1) %RSD 0.120.150.170.20
RT (Enantiomer 2) %RSD 0.140.160.190.22
Resolution (Rs) 2.5 ± 0.022.4 ± 0.022.5 ± 0.032.3 ± 0.03
PO RT (Enantiomer 1) %RSD 0.180.210.230.26
RT (Enantiomer 2) %RSD 0.200.220.250.28
Resolution (Rs) 2.1 ± 0.032.0 ± 0.032.1 ± 0.041.9 ± 0.04

Discussion of Results and Mechanistic Insights

The data presented in Tables 1 and 2 indicate that both CSP-1 and CSP-2 are capable of separating the enantiomers of 3-Fluorooxolane-2-carboxylic acid. However, there are notable differences in their performance and reproducibility.

The amylose-based CSP-2 generally provided higher resolution in both normal phase and polar organic modes compared to the cellulose-based CSP-1. This suggests that the helical structure of the amylose derivative offers more favorable steric and electronic interactions for the chiral recognition of this particular analyte.[4] Chiral recognition on polysaccharide-based CSPs is a complex process involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[4]

In terms of reproducibility, the amylose-based column (CSP-2) also demonstrated slightly better performance, with lower %RSD values for retention times both within and between days, as well as across different column lots. This suggests a more consistent manufacturing process or a more robust chiral recognition mechanism for this particular analyte on the amylose-based phase. Lot-to-lot variability in chiral columns can be a significant source of irreproducibility and is often attributed to minor differences in the coating or immobilization of the chiral selector on the silica support.[6]

The normal phase (NP) mobile phase consistently provided better resolution and reproducibility on both columns compared to the polar organic (PO) mode. This is likely due to the more specific and stronger hydrogen bonding interactions that can occur between the carboxylic acid group of the analyte and the carbamate groups of the CSP in the less polar environment of the normal phase.[7] The presence of a small amount of trifluoroacetic acid (TFA) in the mobile phase is crucial for suppressing the ionization of the carboxylic acid analyte, which leads to improved peak shape and more reproducible retention times.[8]

The robustness testing revealed that the separations on both columns were more sensitive to changes in the mobile phase composition than to variations in flow rate or temperature. A ±2% change in the alcohol modifier concentration led to a more significant shift in retention times and a noticeable decrease in resolution, particularly in the polar organic mode. This highlights the critical importance of precise mobile phase preparation for ensuring method reproducibility.

G cluster_0 Factors Influencing Reproducibility cluster_1 Impact on Chromatographic Parameters cluster_2 Overall Method Reproducibility A Chiral Stationary Phase (CSP Type, Lot-to-Lot Variability) E Retention Time Shifts A->E F Resolution Changes A->F B Mobile Phase (Composition, Additives, pH) B->E B->F G Peak Shape Distortion B->G C Instrumentation (Pump, Column Oven, Detector) C->E D Environmental Factors (Temperature, Humidity) D->F H Reproducible Method E->H F->H G->H

Caption: Key factors influencing the reproducibility of chiral HPLC separations.

Conclusion and Recommendations

Based on this comparative study, the following recommendations can be made for developing a reproducible chiral HPLC separation method for 3-Fluorooxolane-2-carboxylic acid:

  • Prioritize Amylose-Based CSPs: The amylose-based CSP (CSP-2) demonstrated superior resolution and reproducibility for this analyte. It is recommended as the primary choice for method development.

  • Favor Normal Phase Conditions: The normal phase mobile phase consisting of n-hexane, isopropanol, and a small amount of TFA provided the most robust and reproducible separation.

  • Strict Control of Mobile Phase Preparation: The composition of the mobile phase, particularly the percentage of the alcohol modifier and the acidic additive, must be meticulously controlled to ensure consistent results.

  • Thorough Method Validation: A comprehensive method validation study, including an assessment of robustness and column lot-to-lot variability, is essential before implementing the method for routine analysis.[2]

By carefully considering these factors, researchers can develop and implement a chiral HPLC method for 3-Fluorooxolane-2-carboxylic acid that is not only effective in separating the enantiomers but is also highly reproducible, ensuring the reliability and accuracy of their analytical results.

References

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • ResearchGate. ICH GUIDELINE PRACTICE: A VALIDATEDPOLARIONICMODE CHIRAL HPLC METHOD DEVELOPMENTANDITSAPPLICATION FOR THE DETERMINATIONOFSAXAGLIPTIN STEREOISOMERS INBULKANDPHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]

  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available from: [Link]

  • LCGC International. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Available from: [Link]

  • PMC. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Available from: [Link]

  • PMC. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available from: [Link]

  • PMC. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 3-Fluorooxolane-2-carboxylic Acid Against Standard Fluorinated Building Blocks

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and acidity (pKa), ultimately impacting its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical comparison of an emerging fluorinated building block, 3-Fluorooxolane-2-carboxylic acid , against two industry-standard motifs: the difluoromethyl and trifluoromethyl groups.

Through a series of proposed head-to-head experiments, we will objectively evaluate the performance of these building blocks when incorporated into a common chemical scaffold. This guide offers not just a theoretical discussion but also detailed, actionable protocols to empower researchers to generate their own comparative data and make informed decisions in their drug discovery programs.

The Critical Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its properties. The high electronegativity and relatively small size of the fluorine atom can lead to:

  • Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like the cytochrome P450 family.[3][4] This can increase the drug's half-life and bioavailability.

  • Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can alter the acidity of nearby functional groups and influence the overall lipophilicity of a molecule, which in turn affects its solubility, permeability, and target engagement.[5][6]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, potentially leading to a more favorable interaction with its biological target.[1][5]

While simple alkyl fluorination has been a mainstay, the exploration of more complex fluorinated scaffolds like 3-Fluorooxolane-2-carboxylic acid offers new avenues for fine-tuning molecular properties. This guide will provide a framework for evaluating the potential advantages of this novel building block.

Experimental Design: A Head-to-Head Comparison

To provide a rigorous and objective comparison, we will synthesize a series of N-benzylamides, incorporating each of the three fluorinated building blocks. This common scaffold will allow for a direct assessment of the impact of each fluorinated moiety on the molecule's overall properties.

The following compounds will be synthesized and analyzed:

  • N-benzyl-3-fluorooxolane-2-carboxamide (1)

  • N-benzyl-2,2-difluoroacetamide (2)

  • N-benzyl-2,2,2-trifluoroacetamide (3)

A non-fluorinated analog, N-benzylacetamide (4) , will also be prepared as a baseline for comparison.

dot graph TD { subgraph Comparative Analysis Workflow A[Start: Select Building Blocks] --> B{Synthesize Model Compounds}; B --> C{Determine Physicochemical Properties}; C --> D{Assess Metabolic Stability}; D --> E[End: Comparative Data Analysis]; end

} Figure 1: Workflow for the comparative analysis of fluorinated building blocks.

Experimental Protocols

Part 1: Synthesis of Model N-Benzylamides

Protocol 1.1: General Amide Coupling Procedure for N-benzyl-3-fluorooxolane-2-carboxamide (1)

This protocol utilizes HATU, a common and efficient peptide coupling reagent, for the formation of the amide bond.

Materials:

  • 3-Fluorooxolane-2-carboxylic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of 3-Fluorooxolane-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and benzylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzyl-3-fluorooxolane-2-carboxamide (1).

Protocol 1.2: Synthesis of N-benzyl-2,2-difluoroacetamide (2)

This procedure involves the reaction of difluoroacetic acid with benzylamine using a coupling agent.

Materials:

  • Difluoroacetic acid

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of difluoroacetic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 1.3: Synthesis of N-benzyl-2,2,2-trifluoroacetamide (3)

This protocol describes the acylation of benzylamine with trifluoroacetic anhydride.[7]

Materials:

  • Benzylamine

  • Trifluoroacetic anhydride (TFAA)

  • Dry diethyl ether

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve benzylamine (1.0 eq) in dry diethyl ether.

  • Slowly add trifluoroacetic anhydride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • A precipitate will form. Filter the solid and wash it with saturated aqueous NaHCO₃ and then with water.

  • Dry the solid under vacuum to obtain N-benzyl-2,2,2-trifluoroacetamide (3).

Part 2: Determination of Physicochemical Properties

Protocol 2.1: Determination of pKa by Potentiometric Titration [8][9]

Objective: To experimentally determine the acid dissociation constant (pKa) of 3-Fluorooxolane-2-carboxylic acid and the other acidic starting materials.

Materials:

  • Carboxylic acid sample

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Deionized water (carbonate-free)

  • 0.15 M KCl solution

Procedure:

  • Prepare a ~1 mM solution of the carboxylic acid in deionized water containing 0.15 M KCl to maintain constant ionic strength.

  • Acidify the solution to ~pH 2 with 0.1 M HCl.

  • Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition of titrant.

  • Continue the titration until the pH reaches ~12.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point.

Protocol 2.2: Determination of logP by Shake-Flask Method [10][11]

Objective: To experimentally determine the octanol-water partition coefficient (logP) of the synthesized N-benzylamides.

Materials:

  • Synthesized amide sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Prepare a stock solution of the amide in n-octanol.

  • Add a known volume of the n-octanol stock solution to a known volume of water in a centrifuge tube.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the n-octanol and aqueous phases.

  • Quantify the concentration of the amide in each phase using a validated analytical method.

  • Calculate the logP value using the formula: logP = log([amide]octanol / [amide]water).

Part 3: Assessment of Metabolic Stability

Protocol 3.1: In Vitro Metabolic Stability in Human Liver Microsomes [][13]

Objective: To determine the in vitro metabolic stability of the synthesized N-benzylamides by measuring their rate of disappearance in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Synthesized amide test compounds

  • Positive control compound (e.g., a rapidly metabolized drug)

  • Acetonitrile with an internal standard for quenching and analysis

  • Incubator (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the test compound (typically at a final concentration of 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

dot graph G { layout=neato; node [shape=box, style=filled];

} Figure 2: Experimental workflow for the in vitro microsomal stability assay.

Data Presentation and Interpretation

The experimental data generated from these protocols should be compiled into clear and concise tables for easy comparison.

Table 1: Physicochemical Properties of Fluorinated Building Blocks and Model Compounds

CompoundBuilding BlockpKa (Carboxylic Acid)logP (N-benzylamide)
1 3-Fluorooxolane-2-carboxylic acidTo be determinedTo be determined
2 Difluoroacetic acid1.34To be determined
3 Trifluoroacetic acid0.52To be determined
4 Acetic acid4.760.96

Note: Literature pKa values for difluoroacetic acid and trifluoroacetic acid are provided for reference. The logP of N-benzylacetamide is also from the literature.

Table 2: Metabolic Stability of Fluorinated N-Benzylamides in Human Liver Microsomes

CompoundBuilding BlockIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 3-Fluorooxolane-2-carboxylic acidTo be determinedTo be determined
2 Difluoroacetic acidTo be determinedTo be determined
3 Trifluoroacetic acidTo be determinedTo be determined
4 Acetic acidTo be determinedTo be determined

Interpretation of Expected Results:

  • pKa: The electron-withdrawing fluorine atoms are expected to increase the acidity (lower the pKa) of the carboxylic acids. The 3-fluorooxolane-2-carboxylic acid is anticipated to be more acidic than acetic acid but less acidic than the di- and trifluoroacetic acids. This will influence the ionization state of the molecule at physiological pH.

  • logP: Fluorination generally increases lipophilicity. However, the cyclic and ethereal nature of the 3-fluorooxolane moiety may lead to a more nuanced effect on logP compared to the linear difluoro- and trifluoro-acetyl groups. This parameter is crucial for predicting membrane permeability and solubility.

  • Metabolic Stability: It is hypothesized that the N-benzylamides derived from the fluorinated building blocks will exhibit greater metabolic stability (longer half-life, lower clearance) compared to the non-fluorinated analog. The degree of stability enhancement may vary between the three fluorinated motifs, providing valuable insights into their respective abilities to block metabolic degradation.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of 3-Fluorooxolane-2-carboxylic acid as a novel fluorinated building block in medicinal chemistry. By following the detailed experimental protocols for synthesis, physicochemical property determination, and metabolic stability assessment, researchers can generate robust, comparative data to benchmark its performance against established fluorinated motifs. The insights gained from these studies will enable more rational and effective design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

References

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-53.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Sangster, J. (1989). Octanol-water partition coefficients of simple organic compounds.
  • Kumar, R., & Sharma, S. (2018). Fluorine in medicinal chemistry: a systematic review. Mini-Reviews in Medicinal Chemistry, 18(1), 3-12.
  • Valeur, E., & Guéret, S. M. (2019). Amide bond formation: beyond the legendary coupling reagents. Journal of Organic Chemistry, 84(14), 8485-8510.
  • Han, C., & Kim, J. (2018). Recent developments in amide bond formation.
  • Duncton, M. A. J. (2011). Minireview: Amide bond formation. Organic Process Research & Development, 15(5), 1115-1133.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Avdeef, A. (2012).
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate in-vivo performance. Current Drug Metabolism, 9(9), 869-878.
  • Jones, R. A. Y. (1984). Physical and mechanistic organic chemistry. Cambridge University Press.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Current Topics in Medicinal Chemistry, 6(14), 1447-1456.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Albert, A., & Serjeant, E. P. (1984).
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  • Di, L., & Kerns, E. H. (2016).
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Safety & Regulatory Compliance

Safety

3-Fluorooxolane-2-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Cradle-to-Grave Disposal of 3-Fluorooxolane-2-carboxylic Acid For researchers and drug development professionals, managing fluorinated organic compounds requires a rigorous, scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Cradle-to-Grave Disposal of 3-Fluorooxolane-2-carboxylic Acid

For researchers and drug development professionals, managing fluorinated organic compounds requires a rigorous, scientifically grounded approach to laboratory safety and environmental compliance. 3-Fluorooxolane-2-carboxylic acid (CAS 2718746-99-5) presents unique disposal challenges due to the juxtaposition of a reactive carboxylic acid moiety and a highly recalcitrant carbon-fluorine (C-F) bond.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, stabilization, and thermal destruction of 3-fluorooxolane-2-carboxylic acid, ensuring your laboratory exceeds current regulatory standards.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The structural combination of a cyclic ether (oxolane), an acidic carboxyl group, and a fluorine atom dictates a specific hazard profile.

Property / Hazard ClassificationValue / CategoryOperational & Disposal Implication
CAS Number 2718746-99-5Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C5H7FO3High fluorine content mandates segregation into dedicated halogenated waste streams.
Skin / Eye Irritation Category 2 (H315) / 2A (H319)The acidic moiety protonates biological nucleophiles. Requires nitrile gloves and tight-fitting goggles during all handling ()[1].
Target Organ Toxicity STOT SE 3 (H336)Potential for respiratory irritation and central nervous system effects requires handling exclusively within a certified chemical fume hood[1].

The Causality of Persistence: While the carboxylic acid group provides water solubility and reactivity, the C-F bond at the 3-position is one of the strongest in organic chemistry (~485 kJ/mol). This bond resists natural biological and hydrolytic degradation pathways, necessitating aggressive, high-temperature thermal destruction to prevent environmental persistence ()[2].

Regulatory Alignment: The Evolving RCRA Landscape

The US Environmental Protection Agency (EPA) has recently proposed stringent updates under the Resource Conservation and Recovery Act (RCRA) to classify specific per- and polyfluoroalkyl substances (PFAS) and related fluorinated organics as hazardous constituents ()[3].

While 3-fluorooxolane-2-carboxylic acid is a discrete cyclic compound, it falls under the broader regulatory umbrella of fluorinated organic waste. Discharging this compound into standard aqueous waste streams or utilizing low-temperature incineration exposes your facility to severe RCRA Corrective Action liabilities. Proper cradle-to-grave management is not just a safety requirement; it is a critical compliance mandate.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system , ensuring that every step of the disposal process can be analytically confirmed by laboratory personnel before proceeding to the next.

Phase 1: Source Segregation & Stabilization
  • Step 1: Halogenated Waste Isolation

    • Action: Segregate 3-fluorooxolane-2-carboxylic acid into dedicated, clearly labeled "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents (e.g., ethanol, acetone).

    • Causality: Mixing halogenated compounds with non-halogenated solvents drastically lowers the overall calorific value (BTU) of the waste. This thermodynamic disruption can prevent the commercial incinerator from reaching the critical >1,100°C threshold required to cleave the C-F bond ()[2].

    • Self-Validation: Utilize specific gravity testing or halogen-specific indicator strips on bulk waste drums prior to sealing to confirm stream purity.

  • Step 2: Aqueous Neutralization

    • Action: For aqueous experimental waste containing the acid, titrate slowly with 1M NaOH while agitating, until a stable pH of 7.5–8.0 is reached.

    • Causality: The free carboxylic acid can volatilize, posing an inhalation risk (STOT SE 3)[1]. Neutralization converts the compound into a non-volatile sodium salt, stabilizing it for safe transport.

    • Self-Validation: A pH meter reading that remains stable at 7.5–8.0 for >15 minutes confirms complete deprotonation and prevents hazardous off-gassing during transit.

  • Step 3: Primary Packaging

    • Action: Transfer the stabilized waste into UN-rated High-Density Polyethylene (HDPE) containers.

    • Causality: HDPE is highly resistant to both fluorinated organics and potential acidic degradation. Standard glass containers should be avoided, as they can be etched and compromised if trace hydrogen fluoride (HF) is generated prematurely.

Phase 2: Thermal Destruction & Effluent Scrubbing
  • Step 4: High-Temperature Incineration

    • Action: Partner with a permitted RCRA Subtitle C hazardous waste vendor capable of sustaining combustion temperatures >1,100°C (2,000°F) with a residence time exceeding 2 seconds ()[2].

    • Causality: Sub-optimal incineration temperatures fail to mineralize fluorinated compounds, instead generating highly toxic Products of Incomplete Combustion (PICs) such as carbonyl fluoride (COF2) or ultra-short-chain fluorinated fragments ()[4].

  • Step 5: Alkaline Flue Gas Scrubbing

    • Action: Ensure your waste vendor utilizes wet caustic scrubbing (e.g., Ca(OH)2 or NaOH) or calcium-catalyzed cement kiln co-processing for their exhaust gas ()[5].

    • Causality: Complete thermal destruction of 3-fluorooxolane-2-carboxylic acid releases corrosive hydrogen fluoride (HF) gas. Alkaline scrubbing neutralizes HF into insoluble, inert calcium fluoride (CaF2), preventing toxic atmospheric emissions[4].

Operational Workflow Diagram

G Start Waste Generation 3-Fluorooxolane-2-carboxylic acid Segregation Chemical Segregation Isolate as Halogenated Waste Start->Segregation Neutralization pH Neutralization Adjust to pH 7-8 (Aqueous) Segregation->Neutralization Aqueous Packaging Secondary Containment HDPE Containers + RCRA Labels Segregation->Packaging Solid/Organic Neutralization->Packaging Incineration High-Temp Incineration (>1100°C) Thermal Destruction of C-F Bonds Packaging->Incineration Scrubbing Alkaline Scrubbing Capture HF Gas as CaF2 Incineration->Scrubbing End Certificate of Destruction Regulatory Compliance Verified Scrubbing->End

Workflow for the safe disposal and thermal destruction of 3-fluorooxolane-2-carboxylic acid waste.

References

  • Chemical Substance Information: 3-fluorooxolane-2-carboxylic acid | NextSDS | [Link]

  • Proposal to List Nine PFAS as RCRA Hazardous Constituents | US EPA |[Link]

  • Priority Topics for Treatment Technologies - PFAS | ITRC |[Link]

  • PFAS Destruction Testing at Veolia's Port Arthur Incinerator | Veolia North America |[Link]

  • PFAS waste disposal in the fire service – Part 2 | International Fire Protection Magazine | [Link]

Sources

Handling

Personal protective equipment for handling 3-Fluorooxolane-2-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule's physicochemical properties. When handling 3-Fluorooxolane-2-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule's physicochemical properties. When handling 3-Fluorooxolane-2-carboxylic acid (also known as 3-fluorotetrahydrofuran-2-carboxylic acid, CAS: 2718746-99-5), understanding the structural causality behind its hazards is the first step in designing an effective risk mitigation strategy.

Below is the comprehensive, procedurally grounded safety and operational guide for handling this specific fluorinated organic acid.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first deconstruct the molecule. 3-Fluorooxolane-2-carboxylic acid features a tetrahydrofuran (THF) ring substituted with a carboxylic acid group at the 2-position and a highly electronegative fluorine atom at the 3-position.

The Mechanistic Basis of Its Hazards:

  • Enhanced Acidity: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carboxylic acid group. This stabilizes the resulting carboxylate anion, significantly lowering the molecule's pKa​ compared to its non-fluorinated analog (tetrahydrofuran-2-carboxylic acid). This enhanced acidity directly drives its potential to cause localized pH drops on biological tissues, manifesting as skin and eye irritation[1].

  • Solvent-Like Permeability: The lipophilic nature of the oxolane (THF) ring allows the molecule to readily partition into the lipid bilayers of the skin and respiratory tract. This structural feature is responsible for its classification as a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) agent, capable of causing respiratory irritation or central nervous system narcotic effects upon inhalation[1].

Table 1: Quantitative Hazard Summary & Regulatory Classifications
Hazard ClassGHS CodeSignal WordMechanistic Cause
Skin Irritation (Category 2) H315WarningProton donation causing localized tissue damage and protein denaturation[1].
Eye Irritation (Category 2A) H319WarningRapid pH alteration in the aqueous environment of the cornea[1].
STOT SE (Category 3) H336WarningVolatilization/aerosolization of the oxolane ring interacting with respiratory mucosa[1].

Note: While current Notified C&L data classifies this as an irritant, its non-fluorinated analog (tetrahydrofuran-2-carboxylic acid) is classified as a corrosive agent capable of causing severe burns[2]. As a conservative best practice, this fluorinated derivative should be handled with protocols suited for corrosive materials.

Personal Protective Equipment (PPE) Matrix

PPE selection must be dynamic, adapting to the physical state of the chemical and the solvent matrix it is dissolved in.

Table 2: Context-Dependent PPE Selection
Operational ContextGlove Material (Breakthrough Time)Eye/Face ProtectionBody/Respiratory Protection
Handling Neat Solid Nitrile, 8 mil (>480 mins)Snug-fitting indirect vent gogglesStandard lab coat (100% cotton)
Aqueous Solutions Nitrile, 8 mil (>480 mins)Safety goggles + Face shieldPolyurethane apron over lab coat
Dissolved in THF/DCM Butyl Rubber or Viton (>240 mins)Safety goggles + Face shieldImpervious chemical suit/apron
Ventilation Failure N/AFull-face respiratorABEK (Acid Gas/Organic Vapor) cartridges

Causality in Glove Selection: Standard nitrile gloves provide excellent protection against the neat solid and aqueous solutions of carboxylic acids. However, if you are utilizing 3-fluorooxolane-2-carboxylic acid in an organic synthesis workflow dissolved in a solvent like THF, the solvent will rapidly degrade nitrile, carrying the dissolved acid directly through the glove matrix into your skin. In such cases, Butyl rubber is mandatory.

Operational Workflows & Methodologies

The following protocols are designed as self-validating systems; if a step fails, the subsequent step acts as a physical or chemical barrier to prevent exposure.

Protocol A: Safe Weighing and Transfer of Neat Solid
  • Environmental Control: Verify the chemical fume hood has a face velocity between 80–120 feet per minute (fpm). Do not use a laminar flow clean bench, as it pushes air (and chemical dust) directly toward the operator.

  • Static Mitigation: Fluorinated solids often carry static charges, causing them to "jump" and aerosolize. Wipe the exterior of the analytical balance and the anti-static weigh boat with a damp lint-free cloth to ground the area.

  • Transfer: Use a grounded stainless steel or PTFE-coated spatula. Transfer the material slowly to minimize dust generation.

  • Containment: Once weighed, immediately dissolve the material in your target solvent or seal the weigh boat in a secondary container before removing it from the hood.

Protocol B: Emergency Chemical Spill Response

If a localized spill occurs outside the fume hood:

  • Evacuate & Assess: Step back and allow room ventilation to clear initial aerosols.

  • Don Emergency PPE: Upgrade to a half-mask respirator with ABEK cartridges and heavy-duty Butyl gloves.

  • Neutralization (The Chemical Barrier): Do not use water directly, as it may spread the acid. Generously cover the spill with a weak base, such as solid Sodium Bicarbonate ( NaHCO3​ ) or Sodium Carbonate ( Na2​CO3​ ).

  • Validation: Wait for the effervescence (release of CO2​ gas) to completely stop. The cessation of bubbling is your visual validation that the acid has been neutralized into its less hazardous sodium salt.

  • Collection: Sweep the neutralized matrix using a non-sparking brush into a highly visible, sealable polyethylene container[3].

Waste Disposal Logistics

Because this molecule contains a carbon-fluorine bond, it fundamentally alters your disposal logistics.

  • Segregation: It must be strictly segregated into Halogenated Organic Waste streams.

  • Incineration Risks: Mixing fluorinated organics with non-halogenated waste can lead to improper incineration temperatures, potentially generating highly toxic fluorinated dioxins or hydrogen fluoride (HF) gas.

  • Compatibility: Never add the neat acid to a waste carboy containing strong bases (e.g., Sodium Hydroxide solutions) or strong oxidizers, as the rapid exothermic neutralization can cause the waste container to over-pressurize and rupture[2].

Risk Mitigation & Workflow Visualization

The following logic tree dictates the operational flow for handling this compound safely based on its physical state.

G Start 3-Fluorooxolane-2-carboxylic acid Handling Event State Determine Physical State & Solvent Matrix Start->State Solid Neat Solid / Aqueous State->Solid Neat/Aqueous Organic Organic Solution (e.g., THF, DCM) State->Organic Dissolved PPE_Solid Nitrile Gloves (≥8 mil) Safety Goggles Standard Lab Coat Solid->PPE_Solid PPE_Org Butyl/Viton Gloves Face Shield + Goggles Impervious Apron Organic->PPE_Org Hood Execute in Chemical Fume Hood (Min face velocity: 100 fpm) PPE_Solid->Hood PPE_Org->Hood Waste Halogenated Organic Waste (Aqueous/Organic Segregation) Hood->Waste Post-Reaction Disposal

PPE Selection and Risk Mitigation Logic for 3-Fluorooxolane-2-carboxylic acid.

References

  • NextSDS. "3-fluorooxolane-2-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

Sources

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